5-Methoxysalicylic Acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIWIAOVZOBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25832-71-7 (hydrochloride salt) | |
| Record name | 5-Methoxysalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0062551 | |
| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxysalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9 mg/mL | |
| Record name | 5-Methoxysalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2612-02-4 | |
| Record name | 5-Methoxysalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxysalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxysalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acid5-methoxysalicylic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methoxysalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 146 °C | |
| Record name | 5-Methoxysalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Methoxysalicylic Acid: A Technical Guide for Researchers
CAS Number: 2612-02-4 Molecular Weight: 168.15 g/mol
This technical guide provides an in-depth overview of 5-Methoxysalicylic acid (5-MeO-SA), a phenolic compound with potential applications in research and drug development. This document collates its fundamental physicochemical properties, explores its potential biological activities based on existing literature for related compounds, and offers generalized experimental protocols for its investigation.
Physicochemical Properties
This compound is a derivative of salicylic acid, characterized by a methoxy group at the 5-position of the benzene ring. Its core properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2612-02-4 | [1][2][3] |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| IUPAC Name | 2-Hydroxy-5-methoxybenzoic acid | [1] |
| Synonyms | 5-MeO-SA, 2-Hydroxy-5-methoxybenzoic acid | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 142-145 °C | |
| Solubility | Soluble in DMSO, ethanol, and methanol. Limited solubility in water. |
Potential Biological Activities and Signaling Pathways
While specific in-depth studies on the signaling pathways modulated by this compound are limited, research on structurally related salicylic acid derivatives, such as 5-Aminosalicylic acid and benzoylsalicylic acid, suggests potential anti-inflammatory and antimicrobial activities. These activities are often mediated through the modulation of key signaling cascades.
Anti-inflammatory Activity
Salicylic acid and its derivatives are well-known for their anti-inflammatory effects. The potential mechanisms for this compound could involve the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothesized NF-κB Signaling Inhibition:
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex, which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Hypothesized MAPK Signaling Inhibition:
The MAPK signaling cascade, including pathways like p38 and JNK, is also crucial in the inflammatory response. Studies on related compounds suggest that this compound could potentially inhibit the phosphorylation of key kinases in these pathways, thereby reducing the expression of inflammatory mediators.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. The proposed mechanism for this compound could involve the disruption of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.
In Vitro Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
This protocol outlines a method to assess the anti-inflammatory effects of 5-MeO-SA on lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Treatment:
-
Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
3. Cytokine Analysis (ELISA):
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for Signaling Proteins:
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, total p65, total p38).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antimicrobial Activity Assay
This section provides a general workflow for evaluating the antimicrobial potential of this compound.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
2. Time-Kill Assay:
-
Inoculate a flask containing broth medium with the test microorganism.
-
Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Incubate the flasks under appropriate conditions.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar plates.
-
After incubation, count the number of colonies to determine the viable cell count (CFU/mL).
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using various in vitro assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare different concentrations of this compound in methanol.
-
Add 1 mL of each concentration to 2 mL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the scavenging activity as a percentage of the decrease in absorbance of the DPPH solution.
2. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Add a small volume of the this compound solution to the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
Conclusion
This compound is a compound of interest for further investigation, particularly in the areas of inflammation and microbiology. The information and protocols provided in this guide serve as a foundation for researchers to explore its therapeutic potential and elucidate its mechanisms of action. Further studies are warranted to confirm the hypothesized biological activities and to establish a comprehensive profile of this molecule.
References
Solubility Profile of 5-Methoxysalicylic Acid in Common Laboratory Solvents: A Technical Guide
This technical guide provides a comprehensive overview of the solubility of 5-Methoxysalicylic acid in various common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes available quantitative data, outlines typical experimental protocols for solubility determination, and presents visual workflows for clarity.
Quantitative Solubility Data
The solubility of this compound varies across different solvents, reflecting its chemical structure which includes both a polar carboxylic acid group and a less polar methoxy-substituted benzene ring. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 1.7 g/L | 10 °C | [1] |
| 3.38 g/L | Not Specified | [2] | |
| 9 mg/mL | Not Specified | [3][4] | |
| Insoluble | Not Specified | [5] | |
| Dimethyl Sulfoxide (DMSO) | 34 mg/mL | 25 °C | [6][7] |
| ≥31.2 mg/mL | Not Specified | [5] | |
| 100 mg/mL | Not Specified | [8] | |
| Slightly Soluble | Not Specified | [1] | |
| Ethanol (EtOH) | ≥26.5 mg/mL | Not Specified | [5] |
| Methanol | Slightly Soluble | Not Specified | [1] |
Note: Discrepancies in reported values can arise from variations in experimental conditions, such as temperature and pH, as well as the purity of the compound and solvents used.[6]
Experimental Protocols for Solubility Determination
While specific experimental details for this compound are not extensively published, a general and reliable method for determining the solubility of an organic acid in a given solvent involves the equilibrium solubility method.
Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. For finer suspensions, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid material.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/mL or g/L.
Visualizations: Workflows and Applications
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in a typical experimental procedure for determining the solubility of a chemical compound.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. Showing Compound this compound (FDB011959) - FooDB [foodb.ca]
- 3. This compound | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
5-Methoxysalicylic Acid: A Versatile Matrix for MALDI Mass Spectrometry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-methoxysalicylic acid (5-MSA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It details the ultraviolet (UV) absorbance characteristics of 5-MSA, crucial for its function as a MALDI matrix, and provides detailed experimental protocols for its application in the analysis of proteins, peptides, and oligonucleotides.
Introduction to this compound in MALDI
This compound is a highly effective matrix for MALDI mass spectrometry, particularly valued for its strong absorbance in the UV region, which aligns well with the nitrogen lasers commonly used in MALDI instruments (337 nm). The introduction of a methoxy group to the salicylic acid structure significantly enhances its UV absorption, leading to improved sensitivity in mass spectrometric analysis.[1]
5-MSA is utilized in two primary formulations: as a component of the "super DHB" matrix for the analysis of proteins and glycans, and in combination with spermine for the analysis of oligonucleotides. The "super DHB" matrix, a mixture of 2,5-dihydroxybenzoic acid (DHB) and 5-MSA, offers reduced fragmentation and enhanced signal intensity for a range of analytes.[2][3] For oligonucleotide analysis, the 5-MSA/spermine matrix is particularly advantageous, as it minimizes fragmentation and the formation of alkali ion adducts, leading to cleaner and more easily interpretable mass spectra.[4][5][6]
UV Absorbance Characteristics
The efficiency of a MALDI matrix is heavily dependent on its ability to absorb the laser energy at the specific wavelength of the instrument's laser. The UV-Visible spectrum of this compound demonstrates its suitability for use with nitrogen lasers operating at 337 nm.
Quantitative UV Absorbance Data
The following table summarizes the key UV absorbance characteristics of this compound in an aqueous solution.
| Parameter | Value | Wavelength (nm) | Concentration (M) | Solvent |
| Absorbance (A) | ~0.8 | 328 | 2.0 x 10⁻⁵ | Aqueous |
| λmax | 328 nm | - | 2.0 x 10⁻⁵ | Aqueous |
Data extracted from the UV-visible spectrum presented in "this compound and Spermine: A New Matrix for the Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Oligonucleotides"[4].
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful MALDI-MS analysis. This section provides step-by-step methodologies for the preparation and use of 5-MSA-based matrices for different classes of analytes.
"Super DHB" Matrix for Proteins and Glycans
The "super DHB" matrix is a widely used mixture of DHB and 5-MSA, typically in a 9:1 (w/w) ratio, that enhances the analysis of proteins and glycans.
Materials:
-
2,5-Dihydroxybenzoic acid (DHB)
-
This compound (5-MSA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte sample (protein or glycan)
Procedure:
-
Matrix Solution Preparation:
-
Prepare a stock solution of "super DHB" by mixing DHB and 5-MSA in a 9:1 weight-to-weight ratio.
-
Dissolve the "super DHB" mixture in a solvent of 20% acetonitrile in water containing 0.1% trifluoroacetic acid to a final concentration of 10 mg/mL.[7]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix the analyte solution and the "super DHB" matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.
-
-
Data Acquisition:
-
Insert the MALDI target into the mass spectrometer.
-
Acquire mass spectra using a nitrogen laser at 337 nm in the appropriate ion mode (positive or negative) for the analyte of interest.
-
References
- 1. This compound | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound and spermine: a new matrix for the matrix-assisted laser desorption/ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rib.okayama-u.ac.jp [rib.okayama-u.ac.jp]
The Core Mechanism of 5-Methoxysalicylic Acid as a MALDI Matrix: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone analytical technique for the analysis of a wide array of molecules, from small organic compounds to large biomolecules such as proteins and nucleic acids. The choice of matrix is a critical parameter that dictates the success and quality of MALDI analysis. 5-Methoxysalicylic acid (5-MSA) has emerged as a versatile and effective matrix for various applications, demonstrating distinct advantages in the analysis of labile molecules like gangliosides and oligonucleotides by minimizing fragmentation and preserving molecular integrity.[1] This technical guide provides a comprehensive overview of the fundamental mechanism of 5-MSA as a MALDI matrix, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
The MALDI Ionization Mechanism: A Two-Step Process
The MALDI process can be broadly understood as a two-step mechanism: the desorption of matrix and analyte molecules into the gas phase, followed by the ionization of the analyte.
-
Desorption: A pulsed laser beam irradiates the crystalline matrix-analyte cocrystal. The matrix molecules are specifically chosen for their strong absorption at the laser's wavelength. This rapid energy absorption leads to a phase transition, where a plume of desorbed matrix and analyte molecules is ejected into the vacuum of the mass spectrometer.
-
Ionization: In the dense plume, a series of complex photochemical and photophysical events occur. The primary mechanism for ionization in MALDI using acidic matrices like 5-MSA is believed to be proton transfer.[2] Excited-state matrix molecules act as proton donors, transferring a proton to the analyte molecules, resulting in the formation of pseudomolecular ions, typically [M+H]⁺.
The Specific Role of this compound (5-MSA)
This compound, a derivative of salicylic acid, possesses chemical properties that make it an advantageous MALDI matrix. Its aromatic ring structure allows for efficient absorption of UV laser energy, a prerequisite for any MALDI matrix. The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group on the benzene ring influences its photophysical properties and its role in the ionization process.
Photophysical Properties
The absorption of UV radiation by 5-MSA is the initial and critical step in the MALDI process. While the exact solid-state absorption maximum can be influenced by the crystalline form, salicylic acid derivatives typically exhibit strong absorption in the UV range, compatible with common nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm) used in MALDI instruments.[3] This efficient energy absorption facilitates the desorption of the matrix and the embedded analyte molecules with minimal direct laser exposure to the analyte, thus reducing fragmentation.
Ionization via Proton Transfer
The proposed proton transfer mechanism for 5-MSA can be visualized as a multi-step process within the MALDI plume:
In-Source Decay (ISD) and the Role of the 5-Position Substituent
In-source decay (ISD) is a fragmentation process that occurs in the MALDI source shortly after ionization. The nature of the substituent at the 5-position of salicylic acid derivatives has been shown to significantly influence the ISD fragmentation pathways of peptides.[6] For instance, matrices with hydrogen-donating groups at the 5-position, such as the hydroxyl group in 2,5-dihydroxybenzoic acid (DHB) and the amino group in 5-aminosalicylic acid (5-ASA), tend to promote the formation of c'- and z•-type fragment ions through a "hydrogen-abundant" radical pathway.[6][7] Conversely, matrices with electron-withdrawing groups, like 5-nitrosalicylic acid (5-NSA), lead to "hydrogen-deficient" radicals and the formation of a•- and x-type fragments.[8]
While specific studies on the ISD of peptides with 5-MSA are limited, the presence of the methoxy group (-OCH₃) at the 5-position, which is less of a hydrogen donor than a hydroxyl or amino group, suggests a potentially different fragmentation behavior compared to DHB or 5-ASA. This may contribute to the observed reduction in fragmentation for certain classes of analytes.
Data Presentation: Quantitative Aspects of 5-MSA as a MALDI Matrix
Quantitative analysis using MALDI-TOF MS can be challenging due to issues with sample and matrix co-crystallization, leading to "hot spots" and poor shot-to-shot reproducibility.[9] However, with careful optimization of experimental parameters, quantitative data can be obtained.
The following table summarizes some of the reported quantitative data for the use of 5-MSA in the analysis of amino acids.
| Analyte Class | Analyte(s) | Matrix Concentration | Analyte Concentration | Matrix:Analyte (v/v) | Key Findings | Reference |
| Amino Acids | L-Serine, L-Alanine, L-Isoleucine | Saturated in Acetonitrile | 0.5 mmol/dm³ | 2:1 | 5-MSA was found to be the most optimal matrix among those tested for the ionization of amino acids, showing good stability under vacuum. | [10] |
| Amino Acids | L-Alanine, L-Isoleucine | Saturated in Acetonitrile | 0.1 - 20 mmol/dm³ | 2:1 | The intensity of molecular ion peaks showed a dependency on the concentration of the amino acids. | [10] |
Experimental Protocols
The success of MALDI-MS analysis is highly dependent on the sample preparation protocol. The following are detailed methodologies for the use of 5-MSA as a matrix for different classes of analytes, based on established MALDI practices and specific findings for 5-MSA and related matrices.
General Reagents and Solvents
-
This compound (5-MSA): High purity (>98%).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Ultrapure water.
-
Acids: Trifluoroacetic acid (TFA), Formic acid (FA).
Protocol 1: Analysis of Peptides and Proteins (Dried-Droplet Method)
This is a standard and widely used method for MALDI sample preparation.[11]
-
Matrix Solution Preparation: Prepare a saturated solution of 5-MSA in a solvent mixture of ACN:Water (1:1, v/v) with 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for sample preparation.
-
Analyte Solution Preparation: Dissolve the peptide or protein sample in 0.1% TFA in water to a final concentration of 1-10 pmol/µL.
-
Sample-Matrix Mixture: Mix the analyte solution and the matrix solution in a 1:1 to 1:10 (v/v) ratio in a microcentrifuge tube.
-
Spotting: Deposit 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature.
-
Analysis: Insert the target plate into the mass spectrometer for analysis.
Protocol 2: Analysis of Oligonucleotides
For oligonucleotides, additives are often used to improve signal quality and reduce adduct formation.
-
Matrix Solution Preparation: Prepare a solution of 5-MSA at approximately 10 mg/mL in ACN:Water (1:1, v/v).
-
Analyte Solution Preparation: Dissolve the oligonucleotide sample in ultrapure water to a concentration of 1-5 pmol/µL.
-
Sample-Matrix Mixture: Mix the analyte and matrix solutions in a 1:1 (v/v) ratio.
-
Spotting and Crystallization: Spot 1 µL of the mixture onto the MALDI target and allow it to dry.
-
Analysis: Analyze in negative ion mode.
Protocol 3: Analysis of Lipids
For lipids, the choice of solvent is crucial to ensure solubility.
-
Matrix Solution Preparation: Prepare a solution of 5-MSA at 10 mg/mL in a solvent appropriate for the lipid class of interest (e.g., chloroform:methanol 2:1, v/v).
-
Analyte Solution Preparation: Dissolve the lipid extract in the same solvent system to a concentration of approximately 1 mg/mL.
-
Sample-Matrix Mixture: Mix the analyte and matrix solutions in a 1:1 (v/v) ratio.
-
Spotting and Crystallization: Apply 0.5-1 µL of the mixture to the MALDI target and allow for rapid solvent evaporation.
-
Analysis: Analyze in either positive or negative ion mode, depending on the lipid class.
Conclusion
This compound is a valuable MALDI matrix with demonstrated utility for a range of analytes, particularly those susceptible to fragmentation. Its mechanism of action is rooted in its efficient absorption of UV laser energy and its ability to act as a proton donor in the gas phase. The methoxy substituent at the 5-position appears to modulate its properties, leading to a reduction in in-source decay for certain molecules. While quantitative MALDI analysis remains challenging, careful optimization of experimental protocols, including matrix-to-analyte ratios and sample preparation techniques, can yield reliable and reproducible results. Further research into the specific photophysical properties and gas-phase chemistry of 5-MSA will undoubtedly lead to a more refined understanding of its mechanism and broaden its applications in mass spectrometry.
References
- 1. This compound matrix for ganglioside analysis with matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Effect on In-Source Decay Products of Peptides in Matrix-Assisted Laser Desorption/Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. 5-Nitrosalicylic Acid as a Novel Matrix for In-Source Decay in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the quantitative nature of MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. MALDI - Dried Droplet [mwilm-conway-ucd.de]
The Role of 5-Methoxysalicylic Acid in Reducing Oligonucleotide Fragmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of oligonucleotides is a critical factor in the success of therapeutic and diagnostic applications. Fragmentation of these delicate molecules, particularly during analysis, can lead to inaccurate results and misinterpretation of data. This technical guide provides an in-depth exploration of the role of 5-Methoxysalicylic acid (5-MeO-SA) as a specialized matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of oligonucleotides. It has been demonstrated that 5-MeO-SA, often used in conjunction with additives such as spermine, significantly reduces laser-induced fragmentation of oligonucleotides, leading to enhanced data quality. This guide will detail the mechanistic basis for this protective effect, provide comprehensive experimental protocols, and present comparative data on its performance against other common matrices.
Introduction: The Challenge of Oligonucleotide Fragmentation
Oligonucleotides are susceptible to fragmentation through several mechanisms, including depurination in acidic conditions during synthesis and purification, and degradation by nucleases.[1][2] In the context of mass spectrometry analysis, particularly MALDI-TOF, the high-energy laser used for desorption and ionization can induce cleavage of the phosphodiester backbone and glycosidic bonds, leading to a complex mixture of fragment ions.[3] This fragmentation complicates mass spectra, reduces the intensity of the desired molecular ion peak, and can ultimately compromise the accuracy of mass determination and sequence verification.
The choice of the matrix in MALDI-MS is paramount for the successful analysis of fragile molecules like oligonucleotides. The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a "soft" ionization process that minimizes analyte degradation.
This compound: A Superior Matrix for Oligonucleotide Analysis
This compound has emerged as a highly effective matrix for the MALDI-MS analysis of oligonucleotides, demonstrating a significant reduction in fragmentation compared to more conventional matrices like 3-Hydroxypicolinic acid (3-HPA) and 6-Aza-2-thiothymine (ATT).[4][5] The use of 5-MeO-SA, particularly with the addition of spermine, results in cleaner mass spectra with improved resolution and a marked decrease in the formation of alkali ion adducts.[4][5][6]
Mechanism of Reduced Fragmentation
The precise mechanism by which 5-MeO-SA minimizes oligonucleotide fragmentation is attributed to its properties as a "soft" or "cool" matrix. This implies a more efficient and gentle transfer of energy from the laser to the analyte. It is hypothesized that 5-MeO-SA has a high absorption cross-section at the laser wavelength (typically 337 nm for nitrogen lasers), allowing it to effectively absorb the laser energy. This energy is then transferred to the oligonucleotide in a controlled manner, promoting desorption and ionization while minimizing the vibrational excitation that leads to bond cleavage.
The addition of spermine, a polyamine, is thought to further enhance this protective effect by stabilizing the oligonucleotide structure and reducing the formation of salt adducts, which can also contribute to fragmentation and spectral complexity.[4]
dot
Caption: Comparison of MALDI-MS processes.
Quantitative Data Presentation
The effectiveness of 5-MeO-SA in reducing oligonucleotide fragmentation is best illustrated through a comparison with other commonly used MALDI matrices. The following table summarizes key performance metrics, demonstrating the superior performance of 5-MeO-SA.
| Matrix | Additive | Fragmentation Level | Resolution | Alkali Adduct Formation | Reference |
| This compound (5-MeO-SA) | Spermine | Low | High | Low | [4][5][6] |
| 3-Hydroxypicolinic acid (3-HPA) | Diammonium Citrate | Moderate to High | Moderate | Moderate | [4][6] |
| 6-Aza-2-thiothymine (ATT) | Spermine | Moderate | Moderate | Moderate | [4][6] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of 5-MeO-SA as a matrix for the MALDI-MS analysis of oligonucleotides.
Materials and Reagents
-
This compound (5-MeO-SA)
-
Spermine tetrahydrochloride
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Oligonucleotide sample
-
MALDI target plate
Preparation of the 5-MeO-SA/Spermine Matrix Solution
-
Prepare a stock solution of 5-MeO-SA by dissolving it in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 M.
-
Prepare a stock solution of spermine tetrahydrochloride in water to a final concentration of 0.1 M.
-
To prepare the final matrix solution, mix the 5-MeO-SA stock solution and the spermine stock solution in a 9:1 (v/v) ratio.
-
Vortex the solution thoroughly to ensure complete mixing. This final matrix solution is ready for use.
Sample Preparation and Deposition (Dried-Droplet Method)
-
Dilute the oligonucleotide sample in ultrapure water to a final concentration of 1-10 pmol/µL.
-
Mix 1 µL of the oligonucleotide solution with 1 µL of the 5-MeO-SA/spermine matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry at room temperature. The formation of fine, uniform crystals is desirable for optimal results.
-
The sample is now ready for analysis in the MALDI-TOF mass spectrometer.
dot
Caption: Experimental workflow for MALDI-MS.
Conclusion
This compound has proven to be a valuable tool for researchers and scientists working with oligonucleotides. Its ability to act as a "soft" MALDI matrix, especially when combined with spermine, significantly mitigates the problem of laser-induced fragmentation. This leads to the acquisition of high-quality mass spectra characterized by improved resolution, reduced complexity, and more accurate mass determination. The adoption of 5-MeO-SA in routine oligonucleotide analysis can enhance the reliability of quality control, sequence verification, and impurity profiling, thereby supporting the development of safe and effective oligonucleotide-based therapeutics and diagnostics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.colby.edu [web.colby.edu]
- 4. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Methoxysalicylic Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 5-Methoxysalicylic acid, a compound of increasing interest in various scientific domains. This guide covers its commercial availability, purity grades, and key experimental applications, with a focus on its role in mass spectrometry and its putative involvement in inflammatory signaling pathways.
Commercial Availability and Purity Grades
This compound is readily available from a range of commercial suppliers, catering to the needs of researchers and drug development professionals. The purity of the compound is a critical factor for experimental success and reproducibility. The following table summarizes the available purity grades from various suppliers, compiled from publicly available data sheets and certificates of analysis.
| Supplier | Stated Purity/Grade | Analytical Method | Additional Information |
| APExBIO | >98%[1], 99.35%[2] | HPLC[1], NMR[2] | High-purity biochemical reagent.[2] |
| Thermo Scientific Chemicals | 98%[1], ≥97.5%[1] | HPLC[1] | Formerly part of the Acros Organics portfolio.[1] |
| Selleck Chemicals | 99% | HPLC, NMR | Quality confirmed by NMR & HPLC. |
| Biorbyt | 97.38%[3], >98%[3] | HPLC[3] | Available in various quantities.[3] |
| Sigma-Aldrich | 98% | Not specified | - |
| TCI America | 98.0+% | Not specified | - |
| GlpBio | Not specified | Not specified | Marketed as a natural compound for research use.[4] |
| MedChemExpress | Not specified | Not specified | Marketed as a natural compound for research use.[2] |
Experimental Protocols
This section details key experimental methodologies involving this compound, with a focus on its well-established application as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Analysis of Oligonucleotides by MALDI-TOF Mass Spectrometry
This compound, often in combination with an additive like spermine, has been demonstrated to be a highly effective matrix for the analysis of oligonucleotides by MALDI-Time-of-Flight (TOF) mass spectrometry. This combination enhances resolution and reduces fragmentation compared to other matrices.
Objective: To obtain high-resolution mass spectra of oligonucleotides with minimal fragmentation.
Materials:
-
This compound (MSA)
-
Spermine tetrahydrochloride
-
Ethanol/water (1:1, v/v)
-
Oligonucleotide sample
-
MALDI target plate
-
Micropipettes
Protocol for Matrix Solution Preparation:
-
Prepare a stock solution of this compound by dissolving it in a 1:1 (v/v) mixture of ethanol and water to a final concentration of 10 g/L.
-
Prepare a stock solution of spermine tetrahydrochloride in water at a concentration of 10 g/L.
-
The final matrix solution is prepared by mixing the this compound solution and the spermine solution. The optimal ratio may need to be determined empirically, but a common starting point is a 9:1 or 4:1 (v/v) ratio of MSA solution to spermine solution.
Sample Preparation (Dried-Droplet Method):
-
Mix 1 µL of the oligonucleotide sample (typically at a concentration of 10-100 pmol/µL in deionized water) with 1 µL of the this compound/spermine matrix solution directly on the MALDI target plate.
-
Thoroughly mix the droplet by pipetting up and down several times.
-
Allow the droplet to air-dry completely at room temperature. This will result in the formation of a crystalline matrix with the analyte embedded within it.
-
The sample is now ready for analysis in the MALDI-TOF mass spectrometer.
Instrumentation and Analysis:
-
A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm) is typically used.
-
Instrument settings, such as laser intensity and delayed extraction time, should be optimized to achieve the best signal-to-noise ratio and resolution for the specific oligonucleotide being analyzed. Longer delay times in the delayed-extraction ion source can improve spectral resolution.
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the procurement and analysis of this compound in a research setting.
Caption: A logical workflow for sourcing and analyzing this compound.
Putative Signaling Pathway Involvement
While direct experimental evidence for the specific signaling pathway of this compound is still emerging, its structural similarity to salicylic acid, the active metabolite of aspirin, allows for a strong inference of its mechanism of action in inflammatory processes. Salicylic acid is a well-known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5] This pathway is a central regulator of inflammation.
The proposed mechanism involves the direct inhibition of IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade.[1][5] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2).
The following diagram illustrates this putative signaling pathway.
Caption: Putative mechanism of this compound in the NF-κB signaling pathway.
This guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its biological activities and signaling pathways will undoubtedly uncover new therapeutic potentials.
References
- 1. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Safety and Handling of 5-Methoxysalicylic Acid Powder
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Methoxysalicylic acid powder, intended for use by professionals in research and drug development. The following sections detail the hazardous properties, handling procedures, personal protective equipment, emergency protocols, and toxicological data.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1][2] Ingestion may also be harmful.[3]
GHS Classification:
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H318: Causes serious eye damage.[3]
-
H361: Suspected of damaging fertility or the unborn child.[3]
Signal Word: Warning[1][2] or Danger[3] depending on the supplier's classification.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior and for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₄ | [2][4] |
| Molecular Weight | 168.15 g/mol | [2] |
| Appearance | Beige fine crystalline powder | [4][5] |
| Melting Point | 142 - 146 °C | [2][5] |
| Boiling Point | 124 °C at 0.2 mmHg | [4] |
| Solubility | Soluble in water. | [5] |
| Flash Point | 70 °C (lit.) | [4] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.
3.1 Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust inhalation.[4][6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Do not eat, drink, or smoke when using this product.[3]
-
Use appropriate personal protective equipment (see Section 4.0).
3.2 Storage:
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are necessary to protect personnel from the hazards of this compound powder.
4.1 Engineering Controls:
-
Use a local exhaust ventilation system or handle the powder in a chemical fume hood to control dust levels.[1][6]
-
Ensure eyewash stations and safety showers are readily accessible.[7]
4.2 Personal Protective Equipment (PPE): The following diagram illustrates the recommended PPE for handling this compound powder.
First-Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |
| Skin Contact | Take off contaminated clothing and wash it before reuse.[1] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, get medical advice/attention.[1][6] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3] |
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Use personal protective equipment as outlined in Section 4.0. Keep unnecessary personnel away from the spill area.[6]
-
Environmental Precautions: Prevent the product from entering drains.[6]
-
Methods for Cleaning Up: Sweep up the powder, taking care not to create dust, and place it in a suitable, labeled container for disposal.[6]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] The available data is summarized below.
| Toxicity Metric | Value |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[3] |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2] |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[3] |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
Signaling Pathways: No specific toxicological signaling pathways for this compound have been described in the available scientific literature. Its biological activity appears to be primarily related to its use as a matrix in mass spectrometry and as an absorption enhancer for other compounds.[8][9]
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is limited, its safety profile would be determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following are summaries of the likely protocols to be used.
8.1 Skin Irritation Testing (based on OECD Guideline 439): This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[4]
-
Tissue Preparation: Commercially available RhE models are equilibrated.
-
Application of Test Substance: A fixed dose of this compound powder is applied directly to the surface of the epidermal model.
-
Exposure and Incubation: After a defined exposure period, the tissues are rinsed and incubated.
-
Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells.
-
Classification: A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[7]
8.2 Eye Irritation Testing (based on OECD Guideline 405): This in vivo test is typically a last resort after in vitro methods have been considered.[5]
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[10]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of irritation, such as redness, swelling, and discharge.[11] The observation period may be extended to assess the reversibility of any effects.[11]
-
Scoring: The severity of the ocular lesions is scored at each observation point.
8.3 Acute Oral Toxicity Testing (based on OECD Guideline 423 - Acute Toxic Class Method): This method is used to determine the acute oral toxicity of a substance.[6]
-
Animal Selection: A small group of animals (typically female rats) is used for each step of the test.[6]
-
Dosing: The substance is administered orally at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: The animals are observed for a period of 14 days for signs of toxicity and mortality.[6]
-
Stepwise Procedure: The outcome of the first test group determines the dose for the next group. The test is stopped when enough information is gathered to classify the substance according to the Globally Harmonised System (GHS).[6]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound powder, from initial assessment to final disposal.
Disposal Considerations
Dispose of this compound powder and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound powder presents manageable hazards, primarily skin and eye irritation, if handled with the appropriate precautions. Adherence to the guidelines outlined in this document, including the use of engineering controls, proper personal protective equipment, and established safe handling practices, is essential for minimizing risk to laboratory personnel. A thorough understanding of the available toxicological data and emergency procedures will further ensure a safe working environment.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. x-cellr8.com [x-cellr8.com]
- 8. This compound | 2612-02-4 [chemicalbook.com]
- 9. This compound, 2612-02-4 [thegoodscentscompany.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for DNA Analysis using 5-Methoxysalicylic Acid with Spermine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of nucleic acids, offering high speed and accuracy. The choice of matrix is critical for successful analysis, particularly for oligonucleotides which can be prone to fragmentation and the formation of salt adducts. 5-Methoxysalicylic acid (5-MSA) in combination with the polyamine spermine has been demonstrated to be a highly effective matrix system for the MALDI-TOF analysis of DNA.[1][2] This combination enhances spectral quality by improving resolution, reducing fragmentation, and minimizing the need for extensive sample desalting.[1][2]
Spermine, a naturally occurring polyamine, plays a crucial role in this matrix system. It is thought to stabilize DNA structure and neutralize the phosphate backbone, which reduces the formation of alkali metal adducts and promotes the generation of intact molecular ions.[1][2] These application notes provide a detailed protocol for the use of 5-MSA and spermine for the analysis of oligonucleotides by MALDI-TOF mass spectrometry.
Data Presentation
The use of this compound with spermine as a matrix in MALDI-TOF mass spectrometry offers significant advantages for the analysis of oligonucleotides compared to other commonly used matrices. The following table summarizes the key performance parameters.
| Parameter | This compound (5-MSA) with Spermine | 3-Hydroxypicolinic Acid (3-HPA) with Spermine | 6-Aza-2-thiothymine (ATT) with Spermine |
| Resolution | Improved | Moderate | Moderate |
| Fragmentation | Reduced | Prone to fragmentation | Prone to fragmentation |
| Alkali Ion Adducts | Less Intense | More Intense | More Intense |
| Desalting Requirement | Reduced | Often Required | Often Required |
| Signal-to-Noise Ratio | High | Variable | Variable |
Experimental Protocols
This section provides detailed methodologies for the preparation of the 5-MSA/spermine matrix, sample preparation, and MALDI-TOF mass spectrometry analysis of DNA.
Materials and Reagents
-
This compound (5-MSA)
-
Spermine tetrahydrochloride
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
DNA sample (oligonucleotides)
-
MALDI target plate (e.g., gold or stainless steel)
Preparation of Solutions
a) Spermine Solution (50 mM)
-
Weigh out the appropriate amount of spermine tetrahydrochloride.
-
Dissolve in ultrapure water to a final concentration of 50 mM.
-
Store at 4°C when not in use.
b) 5-MSA/Spermine Matrix Solution
-
Prepare a 1:1 (v/v) solution of acetonitrile and the 50 mM spermine solution.
-
Add this compound to this solvent mixture until a saturated solution is achieved (i.e., a small amount of undissolved solid remains).
-
Vortex the solution thoroughly for 1-2 minutes.
-
Centrifuge the solution to pellet the excess solid.
-
Carefully transfer the supernatant (the saturated matrix solution) to a new microcentrifuge tube. This solution should be prepared fresh daily for optimal results.
DNA Sample Preparation
The concentration of the DNA sample should be optimized based on the length and purity of the oligonucleotide. A general starting concentration range is 10-100 pmol/µL. For shorter oligonucleotides (<30-mers), concentrations at the lower end of this range are often sufficient.
Sample Spotting (Dried-Droplet Method)
-
Pipette 1 µL of the DNA sample solution onto the MALDI target plate.
-
Add 1 µL of the 5-MSA/spermine matrix solution directly to the DNA droplet on the target plate.
-
Gently mix the droplet by pipetting up and down a few times.
-
Allow the mixture to air-dry completely at room temperature, which results in the co-crystallization of the DNA and the matrix.
MALDI-TOF Mass Spectrometry Analysis
The following are general instrument parameters. Optimal settings may vary depending on the specific instrument and the nature of the DNA sample.
| Parameter | Recommended Setting |
| Ionization Mode | Negative-ion linear mode |
| Laser Wavelength | 337 nm (Nitrogen laser) |
| Laser Intensity | Set to the minimum level required to obtain a good signal-to-noise ratio. |
| Delayed Extraction | The use of a delayed ion extraction is crucial for improving resolution. Optimal delay times should be determined empirically but are typically in the range of 100-500 ns. Longer delay times generally yield better resolution for oligonucleotides.[3][4] |
| Acceleration Voltage | 20-25 kV |
| Number of Laser Shots | 50-200 shots per spectrum, averaged. |
Visualizations
Signaling Pathway and Molecular Interactions
The following diagram illustrates the proposed interactions between spermine, DNA, and the 5-MSA matrix during the MALDI process. Spermine's positive charges neutralize the negative phosphate backbone of the DNA, reducing salt adduct formation and promoting the generation of intact molecular ions.
Caption: Interaction of Spermine with DNA in the 5-MSA Matrix.
Experimental Workflow
The following diagram outlines the complete workflow for DNA analysis using the 5-MSA/spermine protocol.
Caption: Workflow for DNA Analysis with 5-MSA/Spermine.
Logical Relationships in the MALDI-TOF Process
This diagram illustrates the key relationships and dependencies in the MALDI-TOF process for successful DNA analysis.
Caption: Key Factors for Successful MALDI-TOF DNA Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and spermine: a new matrix for the matrix-assisted laser desorption/ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of delayed extraction matrix-assisted laser desorption ionization time-of-flight mass spectrometry to oligonucleotide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
5-Methoxysalicylic Acid: A Superior Matrix for High-Fidelity Ganglioside Profiling by MALDI-MS
Application Note
Introduction
Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of the plasma membrane in vertebrate cells, playing crucial roles in cell-cell recognition, adhesion, and signal transduction. Their altered expression patterns are implicated in the pathophysiology of various neurodegenerative diseases, making them critical biomarkers and therapeutic targets. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for the analysis of these complex biomolecules. However, the labile nature of the sialic acid residues presents a significant analytical challenge, often leading to in-source decay and fragmentation, which can compromise the accuracy of ganglioside profiling.
This application note describes the use of 5-Methoxysalicylic acid (5-MSA) as a highly effective matrix for the MALDI-MS analysis of gangliosides. Studies have shown that 5-MSA significantly reduces the loss of sialic acid residues compared to commonly used matrices like 2,5-dihydroxybenzoic acid (DHB), particularly in the positive-ion mode.[1][2] This allows for high-quality ganglioside profiles with enhanced molecular ion signals, providing more reliable data for researchers, scientists, and drug development professionals.
Advantages of this compound as a Matrix
The chemical structure of 5-MSA, differing from DHB only by a methoxy group at the 5-position instead of a hydroxyl group, contributes to its "softer" ionization characteristics.[1][2] This subtle difference has a profound impact on the stability of gangliosides during the MALDI process.
Key benefits include:
-
Minimized Sialic Acid Loss: 5-MSA produces significantly less fragmentation of the labile sialic acid moieties compared to DHB, resulting in more intense and reliable molecular ion peaks.[1][2]
-
High-Quality Spectra in Positive-Ion Mode: Traditionally, negative-ion mode is preferred for ganglioside analysis to minimize fragmentation. However, 5-MSA enables the acquisition of high-quality spectra in the positive-ion mode, which can offer complementary information and simplify spectral interpretation.[1]
-
Simplified Ganglioside Profiles: While alkali metal additives can be used to simplify spectra, they are not essential for stabilizing the glycosidic bonds when 5-MSA is used as the matrix.[1]
Quantitative Comparison of 5-MSA and DHB Matrices
| Parameter | This compound (5-MSA) | 2,5-Dihydroxybenzoic Acid (DHB) | Reference |
| Sialic Acid Loss | Significantly reduced fragmentation and minimal loss of sialic acid residues. | Prone to causing significant loss of sialic acid, leading to prominent fragment peaks. | [1][2][3] |
| Molecular Ion Intensity | High-quality profiles with intense molecular ion peaks, especially in positive-ion mode. | Reduced molecular ion intensity due to in-source decay. | [1][3] |
| Spectral Complexity | Can produce simplified profiles, with less reliance on additives for stabilization. | Often requires additives to enhance ionization and can still result in complex spectra with fragment ions. | [1] |
Experimental Protocols
I. Ganglioside Extraction from Brain Tissue
This protocol is adapted from established methods for the extraction of gangliosides from brain tissue for MS analysis.
Materials:
-
Brain tissue (~1 g)
-
Chloroform
-
Methanol
-
Deionized water
-
Sonicator
-
Centrifuge
-
Nitrogen gas stream
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Homogenize the brain tissue in a 10-fold volume of ice-cold deionized water.
-
To the homogenate, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water (4:8:3, v/v/v).
-
Sonicate the mixture for 15 minutes in an ice bath.
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper aqueous phase containing the gangliosides.
-
Dry the collected aqueous phase under a gentle stream of nitrogen gas.
-
Re-suspend the dried extract in a small volume of methanol.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the re-suspended ganglioside extract onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and other hydrophilic contaminants.
-
Elute the gangliosides from the cartridge with methanol.
-
Dry the eluted fraction under a nitrogen stream.
-
Reconstitute the purified gangliosides in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for MALDI-MS analysis.
II. 5-MSA Matrix Preparation and Sample Spotting
Materials:
-
This compound (5-MSA)
-
Acetonitrile (ACN)
-
Deionized water
-
Trifluoroacetic acid (TFA) (optional)
-
MALDI target plate
-
Purified ganglioside extract
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of 5-MSA in a mixture of acetonitrile and water (e.g., 50:50 ACN:H₂O, v/v). A small amount of TFA (0.1%) can be added to aid in protonation for positive-ion mode, though it may not be necessary with 5-MSA.
-
Dried-Droplet Sample Spotting: a. In a microcentrifuge tube, mix the purified ganglioside extract with the 5-MSA matrix solution at a ratio of approximately 1:5 (analyte:matrix, v/v). b. Vortex the mixture briefly. c. Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate. d. Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the matrix and analyte.
MALDI-MS Instrument Settings
The following are general starting parameters for ganglioside analysis using a MALDI-TOF mass spectrometer. Optimal settings may vary depending on the specific instrument.
| Parameter | Recommended Setting |
| Ionization Mode | Positive or Negative |
| Laser Type | Nitrogen laser (337 nm) |
| Laser Fluence | Use the minimum laser energy necessary for good signal intensity to minimize fragmentation. |
| Mass Range | m/z 1000 - 4000 |
| Detector Voltage | Optimize for the best signal-to-noise ratio. |
| Number of Laser Shots | 100-200 shots per spectrum |
Visualizations
Experimental Workflow for Ganglioside Profiling
Caption: Workflow for ganglioside profiling using 5-MSA matrix-assisted MALDI-MS.
GM1 Ganglioside Signaling in Neurodegeneration
Caption: Role of GM1 ganglioside in neuronal signaling and neurodegeneration.[4][5][6][7]
Conclusion
This compound is a highly effective matrix for the MALDI-MS profiling of gangliosides. Its ability to minimize the fragmentation of labile sialic acid residues allows for the acquisition of high-quality mass spectra with prominent molecular ions, particularly in the positive-ion mode. This leads to more reliable and accurate characterization of ganglioside profiles, which is essential for advancing research and drug development in the context of neurodegenerative diseases and other ganglioside-related pathologies. The protocols provided herein offer a robust starting point for researchers and scientists to implement this superior matrix in their analytical workflows.
References
- 1. This compound matrix for ganglioside analysis with matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gangliosides’ analysis by MALDI-ion mobility MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between depletion of brain GM1 ganglioside and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. mdpi.com [mdpi.com]
- 7. Novel insights on GM1 and Parkinson's disease: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methoxysalicylic Acid in Intact Protein Mass Spectrometry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the rapid and sensitive analysis of intact proteins. The choice of matrix is a critical parameter that significantly influences the quality of the mass spectrum, including signal intensity, resolution, and the extent of fragmentation. While standard matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are widely used, there is a continuous search for matrices that offer improved performance, especially for challenging analytes like high molecular weight proteins and glycoproteins.
5-Methoxysalicylic acid (5-MSA), a derivative of salicylic acid, has emerged as a valuable component in MALDI-TOF MS, primarily as an additive to 2,5-dihydroxybenzoic acid (DHB) to form a matrix known as "super-DHB". This combination, typically in a 9:1 ratio of DHB to 5-MSA, has demonstrated significant advantages in the analysis of large, intact proteins. The inclusion of 5-MSA is believed to create a "softer" ionization process by introducing disorder into the DHB crystal lattice. This results in enhanced ion desorption with reduced internal energy, leading to a significant reduction in metastable fragmentation. Consequently, the use of super-DHB can lead to improved sensitivity, higher resolution, and better signal-to-noise ratios, particularly for proteins exceeding 50 kDa and for the analysis of delicate post-translational modifications like glycosylation.
This application note provides a comprehensive overview of the use of this compound, as part of the super-DHB matrix, for intact protein mass spectrometry. It includes detailed experimental protocols, a summary of performance characteristics, and a workflow diagram to guide researchers in applying this matrix for their analytical needs.
Performance Characteristics
The use of super-DHB (DHB with this compound) offers several advantages over conventional MALDI matrices for intact protein analysis. While extensive quantitative comparisons are often application-specific, the following table summarizes the reported performance benefits.
| Performance Metric | Super-DHB (DHB:5-MSA 9:1) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic Acid (SA) | Key Advantages of Super-DHB |
| Optimal Mass Range | Peptides, Glycans, and large Proteins (>50 kDa) | Peptides and small Proteins (<30 kDa) | Proteins (10-150 kDa) | Preferred for very large intact proteins and glycoproteins.[1] |
| Signal-to-Noise Ratio | Generally higher, especially for glycans and large proteins. | High for peptides, can be lower for larger proteins. | Good for a broad range of proteins. | Reduced matrix background ions contribute to cleaner spectra.[2] |
| Resolution | Enhanced resolution due to reduced metastable fragmentation.[2] | High for peptides. | Good for proteins. | "Softer" ionization preserves the integrity of large molecules.[2] |
| Sensitivity | Reported increase of up to 2 to 3-fold for dextran mixtures.[2] | Very high for peptides. | High for a broad range of proteins. | Improved ion desorption leads to greater signal intensity.[2] |
| Fragmentation | Significantly reduced, beneficial for intact protein and glycan analysis.[3] | Can induce fragmentation, especially in larger molecules. | Generally provides soft ionization with minimal fragmentation. | The addition of 5-MSA creates a less energetic desorption process.[2] |
| In-Source Decay (ISD) | Suitable for generating ISD spectra for top-down sequencing.[1] | Less commonly used for ISD of large proteins. | Can be used for ISD. | Facilitates structural analysis of intact proteins.[1] |
Experimental Protocols
This section provides a detailed protocol for the preparation and application of the super-DHB matrix for the analysis of intact proteins by MALDI-TOF MS.
Materials
-
2,5-Dihydroxybenzoic acid (DHB)
-
2-Hydroxy-5-methoxybenzoic acid (this compound, 5-MSA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
Protein standard(s) for calibration (e.g., bovine serum albumin, apomyoglobin)
-
Analyte protein sample (purified)
Equipment
-
MALDI-TOF Mass Spectrometer
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
-
MALDI target plate
Protocol for Super-DHB Matrix Preparation and Application
This protocol is based on the widely used dried-droplet sample preparation method.
1. Preparation of the Super-DHB Matrix Solution:
-
Prepare a stock solution of 2,5-dihydroxybenzoic acid (DHB) at a concentration of 10 g/L in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water.
-
Prepare a stock solution of 2-hydroxy-5-methoxybenzoic acid (5-MSA) at a concentration of 10 g/L in the same solvent mixture (50% ACN / 0.1% TFA).
-
To create the super-DHB matrix, mix the DHB and 5-MSA stock solutions in a 9:1 (v/v) ratio. For example, combine 900 µL of the DHB solution with 100 µL of the 5-MSA solution.
-
Vortex the final super-DHB solution thoroughly to ensure it is well mixed. This solution can be stored at 2-8 °C in the dark for up to one week.
2. Protein Sample Preparation:
-
Ensure the protein sample is free of non-volatile salts, detergents, and other contaminants that can interfere with MALDI-MS analysis. If necessary, perform buffer exchange or desalting using appropriate methods (e.g., spin columns, dialysis).
-
The optimal protein concentration is typically in the range of 1-10 µM.
3. Sample Spotting on the MALDI Target:
-
Pipette 0.5 µL of the protein sample onto a spot on the MALDI target plate.
-
Immediately add 0.5 µL of the super-DHB matrix solution to the sample droplet on the target.
-
Gently mix the sample and matrix by pipetting up and down a few times, being careful not to spread the droplet.
-
Allow the sample-matrix mixture to air-dry at room temperature. This will result in the co-crystallization of the protein within the matrix.
4. Data Acquisition:
-
Load the MALDI target into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the protein of interest, typically using a linear positive ion mode for intact proteins.
-
Optimize the laser power to achieve the best signal-to-noise ratio while minimizing fragmentation.
-
Calibrate the mass spectrometer using a protein standard of known molecular weight.
Experimental Workflow
The following diagram illustrates the general workflow for intact protein analysis using this compound as a component of the super-DHB matrix.
Logical Relationship of Super-DHB Components and Benefits
The synergistic effect of combining DHB with 5-MSA leads to the enhanced performance of the super-DHB matrix. The following diagram illustrates this relationship.
Conclusion
This compound, when used as a component of the super-DHB matrix, provides a significant advantage for the MALDI-TOF MS analysis of intact proteins, particularly for high molecular weight species and glycoproteins. The "softer" ionization characteristics of this matrix lead to reduced fragmentation and improved spectral quality. The protocols and information provided in this application note offer a practical guide for researchers and scientists in biopharmaceutical and proteomics laboratories to effectively utilize this matrix for routine and advanced protein characterization. The adoption of super-DHB can lead to more reliable and detailed insights into protein structure, purity, and post-translational modifications, thereby accelerating research and development efforts.
References
Application Notes and Protocols for 5-Methoxysalicylic Acid in MALDI Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 5-Methoxysalicylic acid (5-MSA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging of various biomolecules. The following sections offer guidance on the optimal concentration of 5-MSA for different analyte classes, step-by-step experimental procedures, and a summary of quantitative data.
Introduction to this compound as a MALDI Matrix
This compound (5-MSA) is an effective matrix for the analysis of a range of biomolecules by MALDI mass spectrometry. It has shown particular utility in the analysis of gangliosliosides, where it minimizes the loss of sialic acid residues compared to other matrices like 2,5-dihydroxybenzoic acid (DHB).[1] Furthermore, its application extends to the analysis of oligonucleotides, often in combination with additives like spermine to enhance spectral quality and reduce the need for extensive sample desalting.[2] While less commonly documented for lipids and small molecules, its structural similarity to other established matrices suggests its potential utility for these analyte classes as well.
Quantitative Data Summary
The optimal concentration of 5-MSA can vary depending on the analyte class, the solvent system, and the matrix application technique. The following table summarizes recommended starting concentrations and solvent systems for different types of analytes. It is recommended to optimize these concentrations for specific experimental conditions.
| Analyte Class | Recommended 5-MSA Concentration (mg/mL) | Recommended Solvent System | Notes |
| Gangliosides | 10 | Acetonitrile/Water (1:1, v/v) with 0.1% Trifluoroacetic Acid (TFA) | Provides high-quality ganglioside profiles with minimal sialic acid loss.[1] |
| Oligonucleotides | 10-20 | Acetonitrile/Water (1:1, v/v) | The addition of spermine as a co-matrix is recommended to improve resolution and reduce fragmentation.[2] |
| Peptides & Proteins | 5-10 | Acetonitrile/Water (1:1, v/v) with 0.1% Trifluoroacetic Acid (TFA) | Often used as a component of "super-DHB" matrix, indicating its suitability for peptide and protein analysis. |
| Small Molecules & Lipids | 5-15 | Acetonitrile/Methanol (1:1, v/v) or Chloroform/Methanol (2:1, v/v) | Optimization is crucial. The choice of solvent should be guided by the solubility of the target analytes. |
Experimental Protocols
The following are detailed protocols for the preparation and application of 5-MSA matrix for MALDI imaging.
Protocol 1: 5-MSA Matrix Preparation
Materials:
-
This compound (5-MSA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Chloroform, HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of 5-MSA powder. For a 10 mg/mL solution, weigh 10 mg of 5-MSA.
-
Solubilization:
-
For Gangliosides, Peptides, and Proteins: To the weighed 5-MSA, add a 1:1 (v/v) mixture of acetonitrile and ultrapure water containing 0.1% TFA to achieve the final desired concentration. For example, for 1 mL of a 10 mg/mL solution, add 500 µL of acetonitrile, 499 µL of water, and 1 µL of TFA.
-
For Oligonucleotides: Dissolve the weighed 5-MSA in a 1:1 (v/v) mixture of acetonitrile and ultrapure water.
-
For Small Molecules and Lipids: Choose a solvent system based on the analyte's solubility. A 1:1 (v/v) mixture of acetonitrile and methanol is a good starting point for many small molecules. For lipids, a 2:1 (v/v) mixture of chloroform and methanol may be more appropriate.
-
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
Sonication (Optional): If the 5-MSA does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Clarification: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 1-2 minutes to pellet any undissolved particles.
-
Storage: Use the supernatant for matrix application. It is recommended to prepare fresh matrix solutions daily for optimal performance.
Protocol 2: Matrix Application for MALDI Imaging
The choice of matrix application method is critical for achieving high-quality MALDI imaging results. Spray-coating is generally recommended for obtaining a uniform matrix crystal layer.
Materials:
-
Prepared 5-MSA matrix solution
-
Automated sprayer (e.g., TM-Sprayer, ImagePrep)
-
Tissue sections mounted on conductive slides
-
Desiccator
Procedure:
-
Thaw-mounting: Thaw-mount the cryo-sectioned tissue onto a conductive MALDI target plate or slide.
-
Drying: Dry the tissue section thoroughly in a desiccator or under a gentle stream of nitrogen.
-
Matrix Spraying:
-
Set the parameters on the automated sprayer according to the manufacturer's instructions. Key parameters to optimize include nozzle temperature, spray flow rate, number of spray cycles, and drying time.
-
A typical starting point for 5-MSA is a nozzle temperature of 75°C, a flow rate of 0.12 mL/min, and 8-12 spray cycles with a 30-second drying time between cycles.
-
Ensure a fine, even coating of the matrix solution is applied over the entire tissue surface. The goal is to create a homogenous layer of small matrix crystals.
-
-
Final Drying: After spraying, allow the matrix-coated slide to dry completely in a desiccator before MALDI-MS analysis.
Visualizations
MALDI Imaging Experimental Workflow
The following diagram illustrates a typical workflow for a MALDI imaging experiment using 5-MSA as the matrix.
Logical Relationship of Key Experimental Steps
This diagram outlines the logical progression and dependencies of the key stages in a MALDI imaging experiment.
References
Application Notes and Protocols for the Analysis of Synthetic Polymers using 5-Methoxysalicylic Acid in MALDI-TOF MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Methoxysalicylic acid (5-MSA) as a matrix for the analysis of synthetic polymers by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Introduction
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of synthetic polymers. It provides information on the average molecular weight, molecular weight distribution, and end-group analysis. The choice of matrix is crucial for successful MALDI-TOF MS analysis, as it facilitates the desorption and ionization of the polymer analyte with minimal fragmentation.
This compound (5-MSA) has been identified as a valuable matrix component, often used in combination with 2,5-dihydroxybenzoic acid (DHB) to form a "super DHB" matrix. This mixture has been shown to be effective for the analysis of various biomolecules and can be adapted for synthetic polymers to enhance signal intensity and resolution.
Application of this compound in Polymer Analysis
While comprehensive quantitative data directly comparing 5-MSA to other matrices for a wide range of synthetic polymers is still emerging in publicly available literature, its use as a co-matrix with DHB suggests its utility in improving the quality of MALDI-TOF MS data for polymers. The methoxy group in 5-MSA can influence the crystal structure of the matrix-analyte co-crystal, potentially leading to more efficient energy transfer from the laser and improved ionization of the polymer chains.
This application note will focus on providing protocols for a "super DHB" matrix, a mixture of DHB and 5-MSA, for the analysis of three common synthetic polymers: polyethylene glycol (PEG), polystyrene (PS), and polymethylmethacrylate (PMMA).
Experimental Protocols
The following protocols provide a starting point for the analysis of synthetic polymers using a "super DHB" matrix. Optimization of matrix-to-analyte ratios, solvent systems, and instrument parameters may be necessary for specific polymer samples.
Materials and Reagents
-
Polymers:
-
Polyethylene glycol (PEG)
-
Polystyrene (PS)
-
Polymethylmethacrylate (PMMA)
-
-
Matrices:
-
2,5-Dihydroxybenzoic acid (DHB)
-
This compound (5-MSA)
-
-
Cationizing Agents:
-
Sodium trifluoroacetate (NaTFA)
-
Silver trifluoroacetate (AgTFA)
-
-
Solvents:
-
Tetrahydrofuran (THF), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Milli-Q or deionized water
-
0.1% Trifluoroacetic acid (TFA) in water
-
Stock Solution Preparation
1. Polymer Solutions (10 mg/mL):
-
Dissolve 10 mg of the polymer (PEG, PS, or PMMA) in 1 mL of THF. Vortex thoroughly to ensure complete dissolution.
2. "Super DHB" Matrix Solution (10 mg/mL):
-
Prepare a 9:1 (w/w) mixture of DHB and 5-MSA.
-
Dissolve 10 mg of the "super DHB" mixture in 1 mL of THF or a 1:1 (v/v) mixture of ACN and 0.1% TFA in water. Vortex until the matrix is fully dissolved.
3. Cationizing Agent Solutions (10 mg/mL):
-
NaTFA: Dissolve 10 mg of NaTFA in 1 mL of THF.
-
AgTFA: Dissolve 10 mg of AgTFA in 1 mL of THF. (Note: Protect the AgTFA solution from light).
Sample Preparation for MALDI-TOF MS
The dried-droplet method is a common and effective technique for sample preparation.
Workflow for Dried-Droplet Sample Preparation:
Figure 1. General workflow for MALDI-TOF MS sample preparation using the dried-droplet method.
Protocol for Polyethylene Glycol (PEG):
-
In a microcentrifuge tube, mix the following solutions in the specified volumetric ratio:
-
PEG solution: 1 part
-
"Super DHB" matrix solution: 10 parts
-
NaTFA solution: 1 part
-
-
Vortex the mixture gently.
-
Spot 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature.
-
Analyze using a MALDI-TOF mass spectrometer in positive ion mode.
Protocol for Polystyrene (PS):
-
In a microcentrifuge tube, mix the following solutions in the specified volumetric ratio:
-
PS solution: 1 part
-
"Super DHB" matrix solution (dissolved in THF): 20 parts
-
AgTFA solution: 1 part
-
-
Vortex the mixture gently.
-
Spot 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature.
-
Analyze using a MALDI-TOF mass spectrometer in positive ion mode.
Protocol for Polymethylmethacrylate (PMMA):
-
In a microcentrifuge tube, mix the following solutions in the specified volumetric ratio:
-
PMMA solution: 1 part
-
"Super DHB" matrix solution: 10 parts
-
NaTFA solution: 1 part
-
-
Vortex the mixture gently.
-
Spot 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature.
-
Analyze using a MALDI-TOF mass spectrometer in positive ion mode.
Data Presentation
The following tables summarize the recommended starting conditions for the analysis of each polymer. Researchers should optimize these conditions to achieve the best results for their specific samples and instrumentation.
Table 1: Recommended Reagents and Ratios for MALDI-TOF MS Analysis
| Polymer | Recommended Matrix | Cationizing Agent | Solvent for Matrix | Polymer:Matrix:Cation Ratio (v/v/v) |
| Polyethylene Glycol (PEG) | "Super DHB" (9:1 DHB:5-MSA) | NaTFA | ACN/Water/TFA (1:1 v/v, 0.1% TFA) | 1:10:1 |
| Polystyrene (PS) | "Super DHB" (9:1 DHB:5-MSA) | AgTFA | THF | 1:20:1 |
| Polymethylmethacrylate (PMMA) | "Super DHB" (9:1 DHB:5-MSA) | NaTFA | THF or ACN/Water/TFA | 1:10:1 |
Table 2: Typical MALDI-TOF MS Instrument Parameters
| Parameter | Setting |
| Ionization Mode | Positive |
| Laser | Nitrogen laser (337 nm) |
| Laser Fluence | Optimized for signal intensity, typically just above the ionization threshold |
| Acceleration Voltage | 20-25 kV |
| Detector Mode | Reflector or Linear (depending on the mass range) |
| Number of Laser Shots | 100-200 shots per spectrum |
Logical Relationship of Experimental Components
The success of a MALDI-TOF MS experiment for synthetic polymers is dependent on the interplay between the analyte, matrix, and cationizing agent.
Figure 2. Logical relationship of components in the MALDI-TOF MS analysis of synthetic polymers.
Conclusion
The use of this compound as a component of a "super DHB" matrix offers a promising approach for the MALDI-TOF MS analysis of synthetic polymers. The protocols provided in this application note serve as a robust starting point for researchers. Further optimization of the experimental parameters is encouraged to achieve the highest quality data for specific polymer systems. As more research becomes available, the direct quantitative comparison of 5-MSA with other matrices will further elucidate its role and benefits in polymer characterization.
Application Notes and Protocols for 5-Methoxysalicylic Acid in Post-Source Decay Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging 5-Methoxysalicylic Acid for Enhanced Peptide Sequencing
Matrix-Assisted Laser Desorption/Ionization Post-Source Decay (MALDI-PSD) is a powerful mass spectrometry technique for determining the amino acid sequence of peptides. The choice of matrix is critical for successful PSD analysis, as it influences ion generation, stability, and fragmentation. While conventional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are widely used, there is a continuous search for matrices that offer improved performance.
This compound (5-MSA) is an aromatic organic acid that has shown promise as a MALDI matrix. Notably, it has been demonstrated to be effective in the analysis of delicate molecules like gangliosides, where it minimizes the loss of sialic acid residues compared to DHB[1]. This "soft" ionization characteristic is attributed to its chemical structure. For oligonucleotides, 5-MSA has been shown to generate intact ions with very little fragmentation[2][3]. While its application in peptide PSD sequencing is not as extensively documented as that of other matrices, its inherent properties suggest potential advantages in generating cleaner spectra with reduced in-source decay, potentially leading to more straightforward interpretation of PSD fragment ions. A mixture of 5-MSA, 2,5-dihydroxybenzoic acid, and fucose has been noted as a useful matrix for the analysis of peptides[2].
These application notes provide a detailed protocol for utilizing 5-MSA as a matrix for the MALDI-PSD sequencing of peptides, offering a potential alternative for researchers seeking to optimize their sequencing workflows.
Application: Peptide Sequencing via MALDI-PSD Using 5-MSA Matrix
This protocol is designed for the sequencing of peptides in the mass range of 700 to 4000 Da. The use of 5-MSA as a matrix may be particularly beneficial for:
-
De novo sequencing of unknown peptides: The potential for cleaner spectra can simplify the manual or automated interpretation of fragment ion series.
-
Confirmation of peptide identity: Clear fragmentation patterns can provide high confidence in sequence verification.
-
Analysis of post-translationally modified peptides: A softer ionization may help in retaining labile modifications during the initial desorption/ionization event.
Experimental Protocol
This section details the necessary steps for performing MALDI-PSD analysis of peptides using a 5-MSA matrix.
Materials and Reagents
-
This compound (5-MSA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Peptide sample (1-10 pmol/µL in 0.1% TFA)
-
MALDI target plate (stainless steel)
-
Calibration standards for MALDI-TOF MS
Preparation of 5-MSA Matrix Solution
-
Prepare a saturated solution of 5-MSA in a solvent mixture of ACN and 0.1% aqueous TFA. A common starting point is a 1:1 (v/v) ratio of ACN to 0.1% TFA.
-
Add 5-MSA powder to the solvent mixture until saturation is reached (i.e., a small amount of solid remains undissolved).
-
Vortex the solution vigorously for 1-2 minutes.
-
Centrifuge the solution to pellet any undissolved solid.
-
Carefully transfer the supernatant to a clean microcentrifuge tube. This saturated solution is ready for use.
Sample Preparation: Dried-Droplet Method
-
Mix the peptide sample solution and the 5-MSA matrix solution in a 1:1 (v/v) ratio directly on the MALDI target plate. Typically, 0.5 to 1.0 µL of each solution is used.
-
Alternatively, the sample and matrix can be pre-mixed in a microcentrifuge tube before spotting 0.5 to 1.0 µL of the mixture onto the target.
-
Allow the droplet to air-dry completely at room temperature. This process results in the co-crystallization of the peptide and the matrix.
-
For samples with high salt content, an on-plate washing step can be performed. After the spot is completely dry, apply a small droplet (1-2 µL) of cold, ultrapure water or 0.1% TFA for a few seconds and then carefully remove it with a pipette. Allow the spot to dry again.
Mass Spectrometer Settings and Data Acquisition
The following are general guidelines for setting up a MALDI-TOF/TOF mass spectrometer for PSD analysis. Optimal parameters may vary depending on the instrument manufacturer and model.
-
Instrument Calibration: Calibrate the instrument in both linear and reflector modes using an appropriate peptide calibration standard.
-
MS Mode (Parent Ion Selection):
-
Acquire a full-scan mass spectrum in positive-ion reflector mode to identify the precursor ion (the peptide of interest).
-
Set the instrument to MS/MS (or PSD) mode.
-
Select the monoisotopic peak of the precursor ion for fragmentation. Define an appropriate isolation window (e.g., ± 2-5 Da).
-
-
PSD Fragmentation and Detection:
-
Increase the laser power incrementally to induce fragmentation. The laser fluence should be set slightly above the threshold for parent ion detection to promote metastable decay.
-
Acquire a series of spectral segments corresponding to different reflector voltage steps. Most modern instruments perform this automatically.
-
The instrument software will stitch together these segments to generate the final PSD spectrum.
-
-
Data Acquisition: Accumulate a sufficient number of laser shots for each segment to obtain a good signal-to-noise ratio for the fragment ions.
Data Presentation
The interpretation of MALDI-PSD spectra involves identifying the series of fragment ions (primarily b- and y-ions) to deduce the amino acid sequence. The quality of the data can be assessed quantitatively.
Table 1: Example Quantitative Data for MALDI-PSD Sequencing
| Peptide | Matrix | Sequence Coverage (%) | Number of Identified y-ions | Number of Identified b-ions | Average Fragment Ion Intensity (a.u.) |
| Angiotensin II | 5-MSA | 88 | 7 | 6 | 1500 |
| Substance P | 5-MSA | 91 | 10 | 8 | 1800 |
| Bradykinin | 5-MSA | 90 | 8 | 7 | 1650 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the peptide, instrument, and experimental conditions.
Visualizations
Caption: Experimental workflow for peptide sequencing using 5-MSA in MALDI-PSD.
Caption: General principle of peptide fragmentation in post-source decay.
References
Application Notes and Protocols for the Sample Preparation of 5-Methoxysalicylic Acid in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and preparation of 5-Methoxysalicylic acid from complex biological matrices, including human plasma, urine, and animal tissue. The described methods are optimized for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a common technique for the quantitative determination of small molecules in biological fluids.
Introduction
This compound is a methoxy derivative of salicylic acid. As a metabolite and a compound with potential biological activity, its accurate quantification in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. The complexity of biological matrices necessitates robust sample preparation to remove interfering substances such as proteins and phospholipids, which can cause ion suppression or enhancement in mass spectrometry analysis.[1][2] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT) for plasma, Liquid-Liquid Extraction (LLE) for urine, and Solid-Phase Extraction (SPE) for tissue samples.
Data Presentation: Quantitative Performance of Extraction Methods
The following tables summarize typical performance data for the extraction of salicylic acid and its derivatives from biological matrices. While specific data for this compound is limited, the presented values for related compounds provide a reliable estimate of the expected performance of the described protocols.
Table 1: Protein Precipitation (PPT) of Salicylic Acid Derivatives from Human Plasma
| Analyte | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) | Linearity (r²) | Reference |
| Salicylic Acid | 90.4 - 113.6 | 89.3 - 111.0 | 20 | > 0.99 | [3] |
| 5-Aminosalicylic Acid | Not Specified | Not Specified | 20 | > 0.996 | [4] |
| General Drug Panel | > 90 | > 100 (enhancement) | 20 - 200 | Not Specified | [5] |
Table 2: Liquid-Liquid Extraction (LLE) of Salicylic Acid and Other Organic Acids from Human Urine
| Analyte | Recovery (%) | Matrix Effect (%) | LOQ (µg/mL) | Linearity (r²) | Reference |
| Organic Acids (general) | 77.4 | Not Specified | Not Specified | Not Specified | [6] |
| Piroxicam & Meloxicam | 87.3 - 114.9 | Not Specified | 0.02 - 0.03 | Not Specified | [7] |
| Volatile Compounds | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Table 3: Solid-Phase Extraction (SPE) of Salicylic Acid Derivatives from Biological Matrices
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | LOQ (ng/L) | Linearity (r²) | Reference |
| Salicylic Acid | Seawater | 95 - 108 | Signal Enhancement | 1 - 50 | > 0.99 | [9] |
| Doxorubicin | Animal Tissue | 91.6 ± 5.1 | Not Specified | 10 (µg/g) | Not Specified | [10] |
| Perfluoroalkyl acids | Animal Tissue | 80.3 - 110.6 | Not Specified | Not Specified | Not Specified | [11] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This protocol describes a simple and rapid protein precipitation method using acetonitrile, suitable for high-throughput sample analysis.[12]
Materials:
-
Human plasma (collected in EDTA, heparin, or citrate tubes)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
96-well collection plate (optional)
-
Sealing mat (optional)
Procedure:
-
Thaw frozen plasma samples on ice or at 4°C.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike the sample with an appropriate volume of the internal standard solution.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for this compound in Human Urine
This protocol utilizes ethyl acetate for the extraction of this compound from urine, a method effective for isolating acidic compounds.[6]
Materials:
-
Human urine
-
Ethyl acetate (LC-MS grade)
-
Internal Standard (IS) solution
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine at 2000 x g for 5 minutes to remove any particulate matter.
-
Transfer 1 mL of the supernatant to a 15 mL centrifuge tube.
-
Add the internal standard solution.
-
Add approximately 0.5 g of NaCl to the urine to increase the ionic strength of the aqueous phase.
-
Acidify the urine sample to a pH of 3-4 by adding 1 M HCl dropwise.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 7-10) with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction for this compound in Animal Tissue
This protocol describes a solid-phase extraction method for the purification and concentration of this compound from tissue homogenates.[10]
Materials:
-
Animal tissue (e.g., liver, kidney)
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Internal Standard (IS) solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., polymeric reversed-phase)
-
SPE manifold
-
Centrifuge
-
Homogenizer
Procedure:
-
Accurately weigh approximately 200 mg of tissue.
-
Add 1 mL of cold PBS and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for SPE.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol containing 0.1% formic acid into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound from biological matrices.
Putative Signaling Pathway: Inhibition of Cyclooxygenase (COX)
Salicylic acid and its derivatives are known to exert anti-inflammatory effects, in part through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. The following diagram illustrates this inhibitory action.
Conclusion
The selection of an appropriate sample preparation technique is critical for the reliable quantification of this compound in complex biological matrices. The protocols provided offer robust and reproducible methods for plasma, urine, and tissue samples. While the quantitative data presented is based on closely related salicylic acid derivatives, it serves as a valuable guideline for method development and validation. Further optimization and validation using this compound standards are recommended to establish method-specific performance characteristics.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vliz.be [vliz.be]
- 9. mdpi.com [mdpi.com]
- 10. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Salicylic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for MALDI-TOF Mass Spectrometry using 5-Methoxysalicylic Acid Matrix
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for utilizing 5-Methoxysalicylic acid (MSA) as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. MSA has demonstrated significant advantages for the analysis of specific analyte classes, particularly oligonucleotides and gangliosides, by minimizing fragmentation and preserving molecular integrity.
Overview of this compound (MSA) as a MALDI Matrix
This compound is an aromatic organic acid that effectively absorbs laser energy and facilitates the soft ionization of co-crystallized analyte molecules. It is particularly valuable in applications where minimal fragmentation of labile molecules is critical for accurate mass determination.
Key Applications:
-
Oligonucleotides: MSA is highly effective in reducing prompt fragmentation of the phosphodiester backbone, a common issue with other matrices. When combined with additives like spermine, it also reduces the formation of salt adducts, leading to cleaner spectra and improved resolution. The use of longer delayed extraction times in the ion source can further enhance spectral resolution.
-
Gangliosides: In the analysis of gangliosides, MSA significantly minimizes the loss of sialic acid residues, a crucial advantage for the accurate characterization of these complex glycolipids, especially in positive ion mode.[1]
-
Peptides and Proteins (as a component of Super-DHB): MSA is a key component of the "Super-DHB" matrix, a mixture of 2,5-dihydroxybenzoic acid (DHB) and MSA (typically in a 9:1 ratio). This formulation is often used for the analysis of peptides and proteins, offering improved performance over DHB alone.
Experimental Protocols
Materials and Reagents
-
This compound (MSA), high purity (≥99%)
-
Analyte of interest (e.g., oligonucleotides, gangliosides, peptides/proteins)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Ultrapure water (H₂O), Trifluoroacetic acid (TFA)
-
Additives (optional): Spermine tetrahydrochloride, Diammonium hydrogen citrate (DAHC)
-
MALDI target plate (e.g., stainless steel, AnchorChip)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Matrix Solution Preparation
For Oligonucleotide Analysis:
-
MSA/Spermine Matrix:
-
Prepare a stock solution of MSA at 10 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a stock solution of spermine tetrahydrochloride at 10 mg/mL in water.
-
For the working matrix solution, mix the MSA stock solution and the spermine stock solution in a 9:1 (v/v) ratio.
-
Vortex thoroughly to ensure complete dissolution. Centrifuge briefly to pellet any undissolved material.
-
For Ganglioside Analysis:
-
MSA Matrix:
-
Prepare a solution of MSA at 10 mg/mL in a 70:30 (v/v) mixture of ethanol and water.
-
Vortex until the matrix is fully dissolved.
-
For Peptide/Protein Analysis (as Super-DHB):
-
Super-DHB Matrix:
-
Prepare a stock solution of 2,5-dihydroxybenzoic acid (DHB) at 50 mg/mL in 50:50 (v/v) acetonitrile/water with 0.1% TFA.
-
Prepare a stock solution of this compound (MSA) at 50 mg/mL in the same solvent.
-
Combine the DHB and MSA stock solutions in a 9:1 (v/v) ratio.
-
Vortex thoroughly to create a homogenous solution.
-
Sample Preparation and Spotting
The choice of spotting technique can significantly impact the quality of the resulting mass spectrum. The dried-droplet method is the most common.
Dried-Droplet Method:
-
Mix the analyte solution with the matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube. The optimal analyte concentration is typically in the low picomole to femtomole range.
-
Vortex the mixture gently.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature. The formation of a uniform, crystalline spot is crucial for good results.
Sandwich Method (for potentially improved analyte incorporation):
-
Spot 0.5 µL of the matrix solution onto the target plate and let it dry completely.
-
Spot 0.5 µL of the analyte solution on top of the dried matrix spot and allow it to dry.
-
Apply another 0.5 µL of the matrix solution on top of the dried analyte spot and let it dry.
References
Troubleshooting & Optimization
Technical Support Center: 5-Methoxysalicylic Acid (5-MSA) MALDI Matrix
Welcome to the technical support center for the 5-Methoxysalicylic acid (5-MSA) MALDI matrix. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental results and achieve high-quality mass spectra.
Troubleshooting Guide
This guide addresses common issues encountered when using 5-MSA as a MALDI matrix, providing potential causes and solutions in a question-and-answer format.
Issue 1: Weak or No Analyte Signal
Question: I am not seeing any signal for my analyte, or the signal intensity is very low. What could be the problem?
Answer: Low or absent analyte signal is a common issue in MALDI-TOF MS. Several factors related to your sample preparation and instrument settings could be the cause. Consider the following troubleshooting steps:
-
Matrix and Analyte Co-crystallization: Proper co-crystallization of the matrix and analyte is crucial for efficient energy transfer and ionization.[1] If the crystals are poorly formed or the analyte is not incorporated, the signal will be weak.
-
Analyte Concentration: The concentration of your analyte might be too low or too high.
-
Solution: Prepare a dilution series of your analyte to find the optimal concentration. A typical starting concentration for peptides and proteins is in the range of 0.1-1 pmol/µL.[4]
-
-
Matrix Concentration: An inappropriate matrix concentration can lead to poor crystal formation and inefficient ionization.
-
Solution: For many applications, a saturated matrix solution works well.[1] However, you can also experiment with specific concentrations, for example, 10 mg/mL, and observe the effect on signal intensity.
-
-
Laser Power: The laser power may be too low to effectively desorb and ionize the analyte-matrix mixture.
-
Sample Purity: The presence of salts, detergents, or other contaminants can suppress the analyte signal.[3]
Issue 2: Poor Resolution and Broad Peaks
Question: My mass spectra show broad peaks with poor resolution. How can I improve this?
Answer: Poor resolution can make it difficult to accurately determine the mass of your analyte and distinguish between closely related species. Here are some potential causes and solutions:
-
Inhomogeneous Crystal Formation: Non-uniform crystals on the MALDI target can lead to variations in ion flight times, resulting in broadened peaks.
-
Solution: Optimize your spotting technique to promote the growth of small, homogeneous crystals. The thin-layer method can sometimes provide better crystal uniformity than the dried-droplet method.[3]
-
-
High Laser Power: Excessive laser energy can cause peak broadening.
-
Solution: Reduce the laser power to the minimum level required to obtain a good signal.[10]
-
-
Instrument Calibration: An improperly calibrated instrument will lead to inaccurate mass assignments and can affect peak shape.
-
Solution: Regularly calibrate your mass spectrometer using appropriate standards.[11]
-
-
Delayed Extraction Settings: For TOF instruments, the delayed extraction parameters significantly impact resolution.
-
Solution: Optimize the delayed extraction time. Longer delay times can often improve spectral resolution for oligonucleotides when using a 5-MSA/spermine matrix.[8]
-
Issue 3: High Background Noise or Matrix Clusters
Question: My spectra have a high baseline and many peaks in the low mass range that are interfering with my analyte signal. What can I do?
Answer: High background noise, often due to matrix clusters and fragments, can obscure low-intensity analyte signals. Here’s how to address this issue:
-
Matrix Purity: Impurities in the matrix can contribute to background noise.
-
Solution: Use high-purity, recrystallized 5-MSA. It is also recommended to prepare fresh matrix solutions daily.[12]
-
-
Laser Power: High laser power can increase the formation of matrix-related ions.
-
Solution: Decrease the laser energy.[13]
-
-
Matrix Concentration: Using too much matrix can lead to an overwhelming matrix signal.
-
Solution: Adjust the matrix-to-analyte ratio. While a high molar excess of matrix is generally required, an excessive amount can be detrimental.[1]
-
-
Mass Range: Sometimes, simply adjusting the mass range of acquisition to exclude the low mass region where matrix clusters are most abundant can help to better visualize the analyte peaks of interest.
Frequently Asked Questions (FAQs)
Q1: What types of analytes are best suited for the this compound matrix?
A1: this compound has proven to be a versatile matrix. It is particularly effective for the analysis of:
-
Oligonucleotides: 5-MSA, especially when combined with spermine, provides excellent results for oligonucleotides, yielding spectra with improved resolution, reduced fragmentation, and fewer alkali ion adducts.[8][9]
-
Gangliosides: This matrix allows for the analysis of gangliosides with minimal loss of sialic acid residues.[14][15]
-
Peptides and Proteins: 5-MSA is a key component of the "super DHB" matrix (a mixture of 2,5-dihydroxybenzoic acid and this compound), which is highly effective for the analysis of peptides and proteins, including large glycoproteins.[16]
Q2: How should I prepare the this compound matrix solution?
A2: The preparation will depend on the specific application. Here are some general starting points:
-
For General Use: A common approach is to prepare a saturated solution of 5-MSA in a suitable solvent system. A typical solvent is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA), for example, 50% ACN / 0.1% TFA.[12]
-
For Oligonucleotides (with Spermine): A recommended matrix solution is prepared by mixing a solution of 5-MSA with a solution of spermine.
-
As "Super DHB": For peptide and protein analysis, "super DHB" is often used. This is a mixture of 2,5-dihydroxybenzoic acid (DHB) and this compound.[16] A commercially available "super DHB" kit provides pre-weighed tubes of the matrix mixture and a solvent of 20% acetonitrile in water with 0.1% trifluoroacetic acid.[16]
Q3: What is the optimal matrix-to-analyte ratio?
A3: A large molar excess of matrix to analyte is generally required for successful MALDI analysis, with typical ratios ranging from 1,000:1 to 10,000:1.[1] However, the optimal ratio can be analyte-dependent and should be determined empirically. For initial experiments, mixing the analyte and matrix solutions in a 1:1 (v/v) ratio is a good starting point.[12]
Q4: What are the best spotting techniques to use with 5-MSA?
A4: The choice of spotting technique can significantly impact the quality of your results.
-
Dried-Droplet Method: This is the most common method where a small volume (e.g., 0.5-1 µL) of the analyte-matrix mixture is spotted onto the MALDI target and allowed to air dry.[2]
-
Thin-Layer Method (Two-Layer Method): This technique involves first depositing a thin layer of matrix solution on the target and allowing it to dry, followed by the application of the analyte solution on top of the matrix bed.[3] This can sometimes lead to improved sensitivity and resolution.[3]
-
Sandwich Method: In this variation of the two-layer method, a droplet of analyte is "sandwiched" between two layers of the matrix.[1]
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and ratios for experiments using this compound and related matrices. These are starting points, and optimization for your specific analyte and instrument is recommended.
Table 1: Recommended Matrix and Analyte Concentrations
| Analyte Type | Matrix Formulation | Recommended Matrix Concentration | Recommended Analyte Concentration | Solvent System |
| Peptides/Proteins | 5-MSA or "Super DHB" | Saturated solution or 10 mg/mL | 0.1 - 1 pmol/µL | 50% ACN / 0.1% TFA |
| Oligonucleotides | 5-MSA with Spermine | Saturated 5-MSA solution | 1 - 10 pmol/µL | 50% ACN / 50% Water |
| Gangliosides | 5-MSA | 10 mg/mL in Chloroform/Methanol (1:1, v/v) | 1 µg/µL | Chloroform/Methanol (1:1, v/v) |
Table 2: Recommended Matrix-to-Analyte Ratios
| Analyte Class | Recommended Molar Ratio (Matrix:Analyte) | Recommended Volume Ratio (Matrix Solution:Analyte Solution) |
| Peptides & Proteins | ~5,000:1 | 1:1 |
| Oligonucleotides | ~10,000:1 | 1:1 to 2:1 |
| Small Molecules | ~1,000:1 | 1:1 |
Experimental Protocols
Protocol 1: General Peptide/Protein Analysis using "Super DHB" Matrix
-
Matrix Solution Preparation: Prepare a saturated solution of "Super DHB" (2,5-dihydroxybenzoic acid and this compound mixture) in a solvent of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. Vortex thoroughly to ensure maximum dissolution.
-
Analyte Solution Preparation: Dissolve the peptide or protein sample in 0.1% TFA to a final concentration of approximately 1 pmol/µL.
-
Sample Spotting (Dried-Droplet Method):
-
Mix the matrix solution and the analyte solution in a 1:1 volume ratio (e.g., 1 µL of matrix solution and 1 µL of analyte solution).
-
Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature.
-
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum. Optimize the laser power to achieve good signal intensity with minimal fragmentation.
Protocol 2: Oligonucleotide Analysis using 5-MSA and Spermine
-
Matrix Solution Preparation:
-
Prepare a saturated solution of this compound (5-MSA) in a 1:1 mixture of acetonitrile and water.
-
Prepare a separate 50 mM solution of spermine in water.
-
Just before use, mix the saturated 5-MSA solution with the spermine solution in a 9:1 (v/v) ratio.
-
-
Analyte Solution Preparation: Dissolve the oligonucleotide sample in deionized water to a concentration of approximately 10 pmol/µL.
-
Sample Spotting:
-
Mix the 5-MSA/spermine matrix solution with the oligonucleotide solution in a 1:1 volume ratio.
-
Spot 1 µL of the mixture onto the MALDI target.
-
Allow the spot to dry completely.
-
-
Data Acquisition: Analyze the sample in the mass spectrometer, paying attention to the delayed extraction settings to optimize resolution.
Visualizations
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. skb.skku.edu [skb.skku.edu]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound and spermine: a new matrix for the matrix-assisted laser desorption/ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. This compound matrix for ganglioside analysis with matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. laserbiolabs.com [laserbiolabs.com]
Technical Support Center: 5-Methoxysalicylic Acid and Alkali Salt Adduction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methoxysalicylic acid (5-MSA) who are encountering issues with alkali salt adduction in their mass spectrometry experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing significant [M+Na]⁺ and [M+K]⁺ adduct peaks in my mass spectra when using this compound?
Answer: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is a common issue in mass spectrometry, including when using this compound as a matrix or analyte. These adducts can significantly reduce the intensity of your primary molecular ion peak ([M+H]⁺), complicating data interpretation and reducing sensitivity.[1] The primary sources of these alkali metal ions are:
-
Solvents and Reagents: Even high-purity solvents like HPLC-grade water can contain trace amounts of sodium and potassium ions.[2]
-
Glassware: Sodium ions can leach from glass containers into your solvents and sample solutions.
-
Sample Contamination: The biological or synthetic samples themselves can be a source of alkali salts.
-
Airborne Particles: Proximity to coastal areas can introduce sodium from the air into the laboratory environment.
Question: How can I reduce the intensity of alkali adduct peaks when using this compound in MALDI-MS?
Answer: For Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry with 5-MSA, particularly for the analysis of oligonucleotides, the addition of spermine to the matrix has been shown to reduce the need for desalting and results in less intense alkali ion adduct peaks.[3][4] This is because multiply protonated spermine molecules can effectively neutralize the analyte and displace alkali cations.[5]
Another effective strategy is the use of ammonium salts as additives. While not specifically documented for 5-MSA, additives like ammonium monobasic phosphate and ammonium dibasic citrate have been shown to significantly reduce matrix-related sodium and potassium adducts for other acidic matrices like α-cyano-4-hydroxycinnamic acid (α-CHCA).[3]
Question: What general lab practices can I implement to minimize alkali salt contamination for my experiments with this compound?
Answer: To minimize background levels of sodium and potassium ions, consider the following lab practices:
-
Use High-Purity Solvents and Reagents: Whenever possible, use ultra-pure or metal-free solvents and reagents.
-
Switch to Polypropylene Labware: Replace glass vials and containers with polypropylene plasticware to avoid leaching of sodium ions.
-
Practice Good Sample Handling: Always wear gloves and maintain a clean workspace to prevent accidental contamination.
-
Thoroughly Clean LC-MS Systems: Regularly flush liquid chromatography systems with a sequence of water and organic solvents to remove salt buildup.
-
Incorporate Acidic Modifiers: Adding a small amount of a volatile acid, such as formic acid or acetic acid, to your mobile phase or sample solution can promote the formation of the protonated molecule ([M+H]⁺) over the sodiated adduct ([M+Na]⁺).
Frequently Asked Questions (FAQs)
What is an alkali salt adduct?
In mass spectrometry, an adduct is an ion formed when a molecule associates with another molecule or ion. An alkali salt adduct is formed when your molecule of interest (M) associates with an alkali metal ion, most commonly sodium (Na⁺) or potassium (K⁺), to form ions such as [M+Na]⁺ or [M+K]⁺.[2]
How do alkali adducts affect my results?
Alkali adducts can negatively impact your mass spectrometry results in several ways:
-
Reduced Sensitivity: The formation of adducts splits the ion signal from your analyte across multiple peaks, reducing the intensity of the desired molecular ion peak.[1]
-
Complicated Spectra: The presence of multiple adduct peaks can make the mass spectrum more complex and difficult to interpret.
-
Interference: Adduct peaks can overlap with the peaks of other components in your sample, leading to misidentification.[1]
Are there any situations where alkali adducts are useful?
In some cases, for analytes that are difficult to protonate, intentionally promoting the formation of a sodium adduct by adding a sodium salt can lead to a more stable and abundant ion, which can be advantageous for detection and quantification.
Quantitative Data on Adduct Reduction
| Additive Concentration | Effect on Peptide Signal-to-Noise Ratio |
| 1–20 mM Ammonium Monobasic Phosphate | 40–70% increase |
This data is for the α-CHCA matrix and may not be directly transferable to this compound but demonstrates the principle of adduct reduction through additives.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Matrix with Spermine Additive for MALDI-MS
This protocol is adapted for the analysis of small molecules and oligonucleotides to reduce alkali salt adduction.
Materials:
-
This compound (MSA)
-
Spermine
-
Acetonitrile (ACN), HPLC-grade
-
Ultrapure water (18.2 MΩ·cm)
-
MALDI target plate
Procedure:
-
Prepare the MSA Stock Solution:
-
Prepare a saturated solution of this compound in a 1:1 (v/v) mixture of acetonitrile and ultrapure water.
-
-
Prepare the Spermine Additive Solution:
-
Prepare a 50 mM solution of spermine in ultrapure water.
-
-
Prepare the Final Matrix-Additive Solution:
-
Mix the saturated MSA solution with the spermine solution in a 9:1 (v/v) ratio. For example, combine 90 µL of the MSA solution with 10 µL of the spermine solution.
-
Vortex the final solution thoroughly.
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix your analyte solution and the final matrix-additive solution in a 1:1 ratio (e.g., 1 µL of analyte and 1 µL of matrix-additive solution).
-
Spot 0.5 to 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature before analysis.
-
Protocol 2: General On-Plate Desalting for Acidic Analytes in MALDI-MS
This is a general protocol that can be attempted if you are still observing significant salt adduction.
Materials:
-
0.1% Trifluoroacetic acid (TFA) in ultrapure water
-
Pipette with fine tips
Procedure:
-
Prepare the Sample Spot:
-
Prepare your sample spot on the MALDI plate with the 5-MSA matrix as you normally would and allow it to dry completely.
-
-
Wash the Sample Spot:
-
Carefully place a 0.5 µL droplet of the 0.1% TFA solution onto the dried sample spot.
-
Let it sit for 5-10 seconds.
-
Carefully remove the droplet with the pipette. Be cautious not to disturb the sample crystals.
-
-
Repeat and Dry:
-
Repeat the washing step one more time.
-
Allow the sample spot to air-dry completely before introducing it into the mass spectrometer.
-
Visualizations
Caption: Troubleshooting workflow for reducing high alkali salt adduction.
Caption: Factors contributing to alkali salt adduct formation in mass spectrometry.
References
- 1. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 2. mdpi.com [mdpi.com]
- 3. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-Methoxysalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5-Methoxysalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the crystallization of this compound?
The ideal solvent for recrystallization is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature. Based on its chemical structure (an aromatic carboxylic acid), suitable solvents include water, ethanol, methanol, and mixtures thereof, such as an ethanol/water co-solvent system. It is also soluble in DMSO. Preliminary small-scale solubility tests are recommended to determine the optimal solvent or solvent system for your specific sample.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, try adding a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation. Alternatively, reheating the solution and allowing it to cool more slowly can promote proper crystal formation.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
If crystals do not form spontaneously, crystallization can often be induced. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization. If these methods fail, it is possible that too much solvent was used. In this case, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: How does pH affect the crystallization of this compound?
As a carboxylic acid, the solubility of this compound is highly pH-dependent. It is significantly more soluble in basic solutions due to the formation of the carboxylate salt. This property can be exploited for purification. The compound can be dissolved in an aqueous basic solution (like sodium hydroxide or sodium bicarbonate), filtered to remove any insoluble impurities, and then re-precipitated as the pure acid by the addition of an acid (such as hydrochloric acid).[1]
Q5: What is a suitable method for drying the crystallized product?
After filtration, the crystals should be washed with a small amount of the cold recrystallization solvent to remove any remaining impurities. The crystals can then be dried in a desiccator under vacuum or in a low-temperature oven. Ensure the oven temperature is well below the melting point of this compound (141-143 °C) to avoid decomposition.[2]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Temperature | Source |
| Water | 1.7 g/L | 10 °C | [2] |
| Water (Predicted) | 3.38 g/L | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | 34 mg/mL | Not Specified | |
| Methanol | Slightly Soluble | Not Specified | [2] |
Note: Quantitative solubility data in other common organic solvents is limited. Small-scale solubility tests are recommended.
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.
1. Solvent Selection:
-
Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol/water).
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Gently boil the solution for a few minutes.
4. Hot Filtration:
-
If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximal yield, the flask can then be placed in an ice bath.[1]
6. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
7. Washing and Drying:
-
Wash the crystals with a small amount of the ice-cold solvent.
-
Dry the purified crystals in a desiccator or a low-temperature oven.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guide
Caption: Troubleshooting common issues in the crystallization of this compound.
References
Technical Support Center: Utilizing 5-Methoxysalicylic Acid to Minimize Analyte Fragmentation
Welcome to the technical support center for the application of 5-Methoxysalicylic acid (MSA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals seeking to minimize analyte fragmentation, particularly for labile molecules such as oligonucleotides, gangliosides, and large proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSA) and why is it used as a MALDI matrix?
A1: this compound is an aromatic organic acid that serves as a "soft" matrix in MALDI mass spectrometry. Its utility lies in its ability to absorb laser energy and promote the desorption and ionization of analyte molecules with minimal transfer of internal energy. This "soft" ionization process is particularly advantageous for labile analytes that are prone to fragmentation with more energetic matrices.
Q2: For which types of analytes is this compound most effective?
A2: MSA is highly effective for the analysis of fragile biomolecules. It has been demonstrated to be particularly useful for:
-
Oligonucleotides: MSA, often in combination with additives like spermine, significantly reduces fragmentation and improves spectral resolution.[1][2][3]
-
Gangliosides: It minimizes the loss of sialic acid residues, a common fragmentation pathway for these glycosphingolipids.
-
Large Proteins and Glycoproteins (as Super-DHB): A mixture of 2,5-dihydroxybenzoic acid (DHB) and MSA, known as Super-DHB, is recommended for the analysis of high molecular weight proteins and glycoproteins, as it helps to prevent in-source decay and fragmentation.[4]
Q3: What is "Super-DHB" and how does it relate to this compound?
A3: Super-DHB (sDHB) is a matrix formulation that is a mixture of 2,5-dihydroxybenzoic acid (DHB) and this compound, typically in a 9:1 ratio.[4] This combination leverages the properties of both matrices to provide a softer ionization than DHB alone, making it ideal for the analysis of very large and fragile proteins and glycoproteins that are susceptible to fragmentation.
Q4: What are the main advantages of using this compound over other matrices like DHB or CHCA?
A4: The primary advantage of MSA is its ability to reduce analyte fragmentation. Compared to more common matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA), which can be more energetic, MSA provides a gentler ionization process. This results in cleaner spectra with more abundant molecular ions and fewer fragment ions, especially for delicate molecules.
Troubleshooting Guides
Problem 1: Poor Signal Intensity or No Signal
| Possible Cause | Suggested Solution |
| Improper Matrix-Analyte Co-crystallization | Ensure homogenous mixing of the matrix and analyte solutions prior to spotting. Experiment with different spotting techniques such as the dried-droplet method or the thin-layer method. |
| Incorrect Laser Fluence | Optimize the laser energy. Start with a low laser power and gradually increase it until a signal is observed. Excessive laser energy can lead to signal suppression or overwhelming fragmentation. |
| Suboptimal Matrix Concentration | Prepare a fresh saturated solution of this compound. The concentration of the matrix is critical for efficient desorption/ionization. |
| Sample Contamination (e.g., salts, detergents) | High concentrations of salts or detergents can suppress the MALDI signal. Consider desalting or purifying your sample prior to analysis. For oligonucleotides, the use of an additive like spermine with MSA can help to reduce the need for extensive desalting.[1][3] |
Problem 2: Excessive Analyte Fragmentation
| Possible Cause | Suggested Solution |
| Matrix is too "hot" (energetic) | If you are not already using it, switch to this compound or Super-DHB for labile analytes. If you are already using MSA and still observe fragmentation, try lowering the laser fluence. |
| In-Source Decay (ISD) | For large proteins, using Super-DHB can reduce ISD.[4] Also, optimizing the delayed extraction parameters on the mass spectrometer can help to minimize fragmentation that occurs in the source. |
| Analyte Instability | Ensure that the analyte is stable in the chosen solvent system and that the sample preparation is performed in a timely manner to avoid degradation. |
Problem 3: Presence of Adducts (e.g., Na+, K+)
| Possible Cause | Suggested Solution |
| Salt Contamination | The presence of alkali metal salts in the sample or matrix solution is a common cause of adduct formation. Use high-purity solvents and matrices. For oligonucleotides, the addition of spermine to the MSA matrix can reduce the intensity of alkali ion adduct peaks.[1][3] |
| Matrix-Related Adducts | In some cases, adducts of the analyte with the matrix itself can be observed. This can sometimes be mitigated by adjusting the matrix-to-analyte ratio or by changing the solvent system to improve co-crystallization. |
Data Presentation
Table 1: Qualitative Comparison of Fragmentation for Different Analytes and Matrices
| Analyte | This compound (MSA) | Super-DHB (DHB/MSA) | 2,5-Dihydroxybenzoic Acid (DHB) | α-Cyano-4-hydroxycinnamic acid (CHCA) |
| Oligonucleotides | Minimal fragmentation[1][2][3] | Not typically used | Significant fragmentation | Significant fragmentation |
| Gangliosides | Minimal loss of sialic acid | Not typically used | Moderate loss of sialic acid | High fragmentation |
| Large Proteins (>30 kDa) | Not typically used alone | Reduced fragmentation compared to DHB[4] | Can cause fragmentation | High fragmentation |
| Peptides (<10 kDa) | Can be used, good for labile PTMs | Good for labile PTMs | Generally good, some fragmentation | Generally good, can be energetic |
Experimental Protocols
Protocol 1: Analysis of Oligonucleotides using this compound-Spermine Matrix
-
Matrix Solution Preparation:
-
Prepare a solution of this compound at a concentration of 10 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.
-
Prepare a 50 mM solution of spermine tetrahydrochloride in water.
-
Mix the MSA solution and the spermine solution in a 9:1 (v/v) ratio. Vortex thoroughly.
-
-
Sample Preparation:
-
Dissolve the oligonucleotide sample in deionized water to a final concentration of 10-100 pmol/µL.
-
-
Spotting and Crystallization:
-
Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample in negative-ion linear mode for optimal detection of oligonucleotides.
-
Utilize delayed extraction to improve spectral resolution.[1]
-
Protocol 2: Analysis of Large Proteins using Super-DHB Matrix
-
Matrix Solution Preparation:
-
Prepare a solution of Super-DHB (a 9:1 mixture of 2,5-DHB and this compound) at a concentration of 20 mg/mL in a solvent mixture of acetonitrile/water/trifluoroacetic acid (50:50:0.1, v/v/v).
-
-
Sample Preparation:
-
Dissolve the protein sample in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of 1-10 pmol/µL.
-
-
Spotting and Crystallization (Dried-Droplet Method):
-
Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.
-
Pipette 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature.
-
-
Mass Spectrometry Analysis:
-
Acquire spectra in positive-ion linear mode.
-
Optimize the laser power to achieve good signal-to-noise ratio while minimizing fragmentation.
-
Visualizations
Caption: Workflow for oligonucleotide analysis using this compound and spermine.
Caption: Troubleshooting logic for common issues in MALDI-MS using this compound.
References
Technical Support Center: 5-Methoxysalicylic Acid (5-MSA) Matrix
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 5-Methoxysalicylic acid (5-MSA) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). The following information is curated for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a specific focus on the influence of pH.
Troubleshooting Guide: Addressing Common Issues
This guide provides solutions to specific problems you might encounter when using a 5-MSA matrix. The recommendations are based on general MALDI-MS principles and may require optimization for your specific analyte and instrument.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity or No Signal | Suboptimal pH: The pH of the matrix-analyte spot may not be optimal for analyte ionization. While 5-MSA is inherently acidic, some analytes may require a more or less acidic environment. | pH Adjustment: - For acidic analytes: Consider adding a small amount of a basic additive (e.g., a dilute solution of ammonium hydroxide or a volatile amine like piperidine) to the matrix solution to raise the pH slightly and facilitate deprotonation. - For basic analytes: The inherent acidity of 5-MSA is generally favorable. If issues persist, ensure no basic contaminants are present in the sample. - Test a pH gradient: Prepare a series of 5-MSA solutions with varying pH values to identify the optimal range for your analyte. |
| Poor Co-crystallization: The matrix and analyte are not forming a homogenous crystal lattice, leading to inefficient energy transfer from the laser. | Solvent Optimization: Ensure that both the 5-MSA matrix and your analyte are soluble in the chosen solvent system. A common solvent for 5-MSA is a mixture of acetonitrile (ACN) and water. The ratio can be adjusted to improve solubility and crystal formation. Spotting Technique: Experiment with different spotting techniques such as the dried-droplet method, the two-layer method, or the sandwich method to improve co-crystallization. | |
| Analyte Degradation: The acidic nature of the 5-MSA matrix may be causing degradation of pH-sensitive analytes. | Minimize Exposure Time: Prepare the matrix-analyte mixture immediately before spotting and analysis to minimize the time the analyte is exposed to the acidic environment. Consider Additives: For certain analytes like gangliosides, the use of 5-MSA has been shown to minimize fragmentation compared to other matrices, suggesting it can be a stabilizing choice.[1] However, if degradation is suspected, a less acidic matrix might be necessary. | |
| Poor Resolution or Broad Peaks | Inhomogeneous Crystals: Large, uneven crystals can lead to variations in ion extraction times, resulting in broadened peaks. | Rapid Evaporation: Promote the formation of smaller, more uniform crystals by accelerating the solvent evaporation process. This can be achieved by using a stream of nitrogen or by spotting onto a pre-heated target. Matrix Concentration: Optimize the concentration of the 5-MSA solution. A solution that is too concentrated may lead to large, irregular crystals. |
| Salt Contamination: The presence of non-volatile salts (e.g., sodium, potassium) can lead to adduct formation and peak broadening. | Sample Purification: Desalt your sample using appropriate techniques such as C18 ZipTips, dialysis, or size-exclusion chromatography before mixing with the matrix. Use of Additives: In some cases, for analytes like oligonucleotides, the addition of a basic additive like spermine to the 5-MSA matrix can help reduce alkali ion adducts and improve resolution. | |
| Matrix Background Interference | Matrix Cluster Formation: At lower mass ranges, clusters of matrix ions can interfere with the detection of low molecular weight analytes. | Adjust Laser Fluence: Optimize the laser power to the minimum required for good analyte signal, as higher laser energy can increase the formation of matrix clusters. Matrix Purity: Ensure the use of high-purity 5-MSA to minimize interference from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical pH of a this compound (5-MSA) matrix solution?
A1: A standard solution of 5-MSA in a typical solvent mixture like acetonitrile and water will be acidic due to the carboxylic acid group on the salicylic acid backbone. The exact pH will depend on the concentration of 5-MSA and the solvent composition, but it generally falls within the range of 2-4.
Q2: How does the pH of the 5-MSA matrix solution affect the ionization of my analyte?
A2: The pH of the matrix solution plays a crucial role in the ionization process in MALDI-MS.
-
For positive ion mode: An acidic environment, as provided by 5-MSA, facilitates the protonation of basic analytes (e.g., peptides, proteins), leading to the formation of [M+H]⁺ ions.
-
For negative ion mode: For acidic analytes, a slightly less acidic or even neutral pH might be beneficial to promote deprotonation and the formation of [M-H]⁻ ions. However, the inherent acidity of 5-MSA may still allow for the analysis of some acidic molecules in negative ion mode.
Q3: Should I add acid or base to my 5-MSA matrix solution?
A3: While 5-MSA is an acidic matrix, further pH adjustments can sometimes be beneficial:
-
Adding Acid (e.g., Trifluoroacetic Acid - TFA): Adding a small amount of TFA (e.g., 0.1%) is a common practice with many MALDI matrices to improve the solubility of some analytes and enhance protonation in positive ion mode. However, this will further lower the pH and could potentially lead to the degradation of very acid-labile compounds.
-
Adding Base (e.g., Ammonium Hydroxide, Piperidine): For the analysis of acidic compounds in negative ion mode, or to prevent the degradation of certain acid-sensitive analytes, a slight increase in pH might be necessary. This should be done cautiously, as excessive addition of a non-volatile base can suppress the overall signal. Volatile bases are generally preferred.
Q4: Are there any specific classes of molecules for which pH optimization of the 5-MSA matrix is particularly important?
A4: Yes, for certain classes of molecules, pH optimization can be critical:
-
Oligonucleotides: These are acidic molecules, and while 5-MSA has been successfully used as a matrix, the addition of a basic additive like spermine has been shown to improve spectral quality by reducing fragmentation and adduct formation.
-
Gangliosides: These sialic acid-containing glycosphingolipids are prone to fragmentation. 5-MSA has been demonstrated to be a suitable matrix that minimizes the loss of sialic acid residues in positive ion mode without the absolute necessity of additives to stabilize the glycosidic bonds.[1]
-
pH-sensitive small molecules: For drug molecules or metabolites that are known to be unstable at low pH, careful adjustment of the matrix pH or minimizing the time of exposure to the acidic matrix is crucial.
Q5: How can I prepare 5-MSA matrix solutions at different pH values for optimization?
A5: To systematically test the effect of pH, you can prepare a series of 5-MSA solutions. Start with a stock solution of 5-MSA (e.g., 10 mg/mL in 50:50 acetonitrile:water). Then, in separate vials, add very small, incremental amounts of a dilute acidic solution (e.g., 0.1% TFA in water) or a dilute basic solution (e.g., 0.1% ammonium hydroxide in water). It is advisable to measure the pH of each solution before use, although this can be challenging for small volumes of organic-rich solutions. A more practical approach is to note the amount and concentration of the additive used for reproducibility.
Experimental Protocols
Protocol 1: Standard Preparation of 5-MSA Matrix Solution
-
Materials:
-
This compound (5-MSA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a solvent mixture of 50:50 (v/v) acetonitrile and ultrapure water.
-
Weigh out the desired amount of 5-MSA to create a 10 mg/mL solution (a common starting concentration).
-
Add the appropriate volume of the solvent mixture to the 5-MSA in a microcentrifuge tube.
-
Vortex the tube thoroughly for 1-2 minutes to ensure the matrix is completely dissolved.
-
Centrifuge the tube briefly to pellet any undissolved particles.
-
Use the supernatant as your matrix solution.
-
Protocol 2: pH Adjustment of 5-MSA Matrix Solution for Analyte Optimization
-
Materials:
-
Standard 5-MSA matrix solution (from Protocol 1)
-
0.1% Trifluoroacetic acid (TFA) in ultrapure water
-
0.1% Ammonium hydroxide in ultrapure water
-
Analyte stock solution
-
-
Procedure for Acidification (for enhanced positive ion signal):
-
Prepare the 5-MSA solution as described in Protocol 1, but use a solvent mixture of 50:49.9:0.1 (v/v/v) ACN:water:TFA.
-
Alternatively, add a small volume (e.g., 1 µL) of 0.1% TFA to 100 µL of the standard 5-MSA solution.
-
-
Procedure for Basification (for enhanced negative ion signal or for acid-labile analytes):
-
Prepare a series of dilutions of the 0.1% ammonium hydroxide solution.
-
To small aliquots (e.g., 100 µL) of the standard 5-MSA solution, add incremental amounts (e.g., 0.5, 1, 2 µL) of the diluted ammonium hydroxide.
-
Vortex each solution briefly.
-
-
Sample Preparation and Analysis:
-
For each pH-adjusted matrix solution, mix it with your analyte solution in a suitable ratio (e.g., 1:1 v/v).
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely.
-
Analyze the spots using your MALDI-MS instrument and compare the resulting spectra to determine the optimal pH condition.
-
Visualizations
Caption: Workflow for optimizing the pH of a 5-MSA matrix solution.
Caption: The influence of matrix pH on experimental outcomes in MALDI-MS.
References
dealing with signal suppression in complex mixtures using 5-Methoxysalicylic acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression in complex mixtures during mass spectrometry analyses. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you identify, understand, and mitigate signal suppression, with a speculative look at the potential utility of 5-Methoxysalicylic acid (5-MSA) in this context.
Troubleshooting Guide: Signal Suppression
Signal suppression is a common challenge in LC-MS, particularly with electrospray ionization (ESI), where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal. This guide provides a systematic approach to diagnosing and resolving these issues.
1. Problem Identification: Is Signal Suppression Affecting Your Analysis?
| Symptom | Potential Cause | First Action |
| Poor Peak Shape & Inconsistent Retention Time | Matrix components altering the chromatographic environment.[1] | Review your sample preparation. Ensure it is adequate for your matrix. |
| Low Analyte Response or High Variability | Co-eluting endogenous or exogenous compounds competing for ionization.[2] | Perform a matrix effect assessment (see Experimental Protocols). |
| Non-Linear Standard Curve | Saturation of the ion source or concentration-dependent matrix effects. | Dilute the sample and re-analyze. Prepare matrix-matched calibration curves.[3] |
| Presence of Unidentified Adducts | High salt concentrations or metal contamination from glassware or reagents.[4][5] | Lower the pH of the mobile phase or use plasticware. |
2. Diagnostic Workflow
The following diagram outlines a logical workflow for troubleshooting signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ion suppression in ESI-LC-MS?
Ion suppression in electrospray ionization (ESI) is primarily caused by competition for ionization between the analyte of interest and co-eluting components from the sample matrix.[6] These matrix components can be more easily ionized or have a higher concentration, thus monopolizing the available charge in the ESI droplet and reducing the ionization efficiency of the analyte. Other factors include changes in the physical properties of the droplet (e.g., viscosity, surface tension) caused by matrix components, which can hinder the formation of gas-phase ions.[7]
Q2: How can I quantitatively assess the extent of signal suppression?
The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What are the most effective ways to mitigate signal suppression?
The most effective strategies involve a multi-pronged approach:
-
Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are highly effective.[6]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from the interfering components. This can be achieved by modifying the gradient, changing the column chemistry, or using a higher-resolution column.
-
Sample Dilution: A simple yet often effective method is to dilute the sample, which reduces the concentration of matrix components.[3] However, this is only feasible if the analyte concentration remains above the limit of quantification.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte will experience similar matrix effects, allowing for accurate quantification.[2]
Q4: Can mobile phase additives help in reducing signal suppression?
Yes, mobile phase additives can influence ionization efficiency. For example, lowering the pH with formic acid can provide an excess of protons, which can sometimes improve the ionization of the analyte.[4] Conversely, additives like trifluoroacetic acid (TFA) are known to cause signal suppression for some compounds due to ion-pairing effects.[8][9] The choice of additive is highly dependent on the analyte and the matrix.
Q5: Is there a role for this compound (5-MSA) in mitigating signal suppression?
Currently, there is no direct published evidence for the use of this compound as a mobile phase additive to reduce signal suppression in LC-MS. Its primary established application is as a matrix for MALDI-MS.[3][10]
However, we can speculate on its potential based on its chemical properties. Salicylic acid derivatives are known to chelate metal ions. Since metal adduct formation (e.g., with Na+ and K+) is a known cause of signal splitting and can contribute to signal instability, it is plausible that 5-MSA could act as a chelating agent in the mobile phase, reducing the formation of metal adducts and thereby improving signal quality.[11][12][13] This remains a hypothetical application that would require experimental validation.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
T-connector
-
Analyte standard solution (at a concentration that gives a stable signal)
-
Blank matrix extract
Procedure:
-
Set up the LC-MS system with the analytical column and mobile phases to be used for the assay.
-
Disconnect the LC flow from the MS source and connect a T-connector.
-
Connect the LC outlet to one port of the T-connector and the syringe pump containing the analyte standard solution to the other port. Connect the third port to the MS source.
-
Begin infusing the analyte standard solution at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for the analyte's m/z.
-
Start the LC gradient without injecting a sample. The baseline signal should remain stable.
-
Inject a blank matrix extract onto the column.
-
Monitor the infused analyte signal. A dip in the baseline indicates a region of ion suppression, while a spike indicates ion enhancement.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
Objective: To create a calibration curve that accounts for matrix effects.
Materials:
-
Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte.
-
Analyte stock solution.
-
Solvent for reconstitution.
Procedure:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
Process these spiked matrix samples using the same extraction procedure as for the unknown samples.
-
After the final evaporation step, reconstitute the extracts in the same volume of reconstitution solvent.
-
Analyze the matrix-matched calibrants by LC-MS and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Data Summary
Table 1: Common Mobile Phase Additives and Their Impact on ESI-MS Signal
| Additive | Typical Concentration | Effect on Positive ESI | Effect on Negative ESI | Notes |
| Formic Acid | 0.1% | Generally enhances signal | Can suppress signal | Provides protons for ionization.[14] |
| Acetic Acid | 0.1% | Can enhance signal | Can enhance signal | Less acidic than formic acid. |
| Ammonium Formate | 5-10 mM | Can enhance signal | Enhances signal | Acts as a buffer and provides a source of protons or facilitates deprotonation.[14] |
| Ammonium Acetate | 5-10 mM | Can enhance signal | Enhances signal | Common buffer for LC-MS.[14] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Often causes suppression | - | Strong ion-pairing agent.[8][9] |
| Difluoroacetic Acid (DFA) | 0.05-0.1% | Less suppression than TFA | - | A potential alternative to TFA.[8][9] |
Visualizing Potential Mechanisms
Hypothetical Role of 5-MSA in Reducing Metal Adducts
The following diagram illustrates a hypothetical mechanism by which 5-MSA could reduce the formation of sodium adducts with an analyte in the ESI source.
References
- 1. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. halocolumns.com [halocolumns.com]
- 9. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Mass Accuracy with 5-Methoxysalicylic Acid (5-MSA) as a MALDI Matrix
Welcome to the technical support center for utilizing 5-Methoxysalicylic acid (5-MSA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to enhance mass accuracy and troubleshoot common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MSA) and why is it used as a MALDI matrix?
A1: this compound (5-MSA) is a derivative of salicylic acid. In MALDI mass spectrometry, it serves as a matrix that co-crystallizes with an analyte. When irradiated by a laser, the 5-MSA matrix absorbs the laser energy, facilitating a soft ionization of the analyte molecules and minimizing fragmentation. It has been shown to be particularly useful for the analysis of labile molecules such as gangliosides and oligonucleotides, where it can reduce the loss of sialic acid residues and fragmentation, respectively[1][2]. The use of 5-MSA can lead to improved resolution and less intense alkali ion adduct peaks, which contributes to better mass accuracy[3].
Q2: For which types of analytes is 5-MSA a suitable matrix?
A2: 5-MSA has been demonstrated to be an effective matrix for:
-
Gangliosides: It minimizes the loss of sialic acid residues, providing high-quality ganglioside profiles[1][2].
-
Oligonucleotides: When combined with additives like spermine, it yields spectra with improved resolution and less fragmentation[3].
-
Peptides and Small Molecules: While less documented than for the above applications, as a derivative of salicylic acid, 5-MSA can be adapted for the analysis of peptides and small molecules, particularly when reduced fragmentation is desired.
Q3: How does 5-MSA improve mass accuracy compared to other matrices like CHCA or DHB?
A3: 5-MSA can contribute to improved mass accuracy in several ways:
-
Reduced Fragmentation: By providing a "soft" ionization, 5-MSA can reduce the in-source decay and fragmentation of analytes, leading to cleaner spectra with more abundant parent ions[1][3]. This simplifies spectral interpretation and allows for more precise mass determination.
-
Improved Resolution: For certain analytes, 5-MSA can produce sharper peaks, which allows for more accurate centroiding of the mass peak[3].
-
Minimized Adduct Formation: In some applications, it has been observed to produce less intense alkali ion adducts, resulting in a less complex spectrum and a more accurate determination of the monoisotopic mass[3].
Troubleshooting Guides
This section provides solutions to common problems encountered when using 5-MSA as a MALDI matrix.
Issue 1: Poor Signal Intensity or No Signal
| Possible Cause | Solution |
| Inappropriate Solvent System | Ensure that both the 5-MSA matrix and the analyte are soluble in the chosen solvent system. A common starting point is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA). The ratio of ACN to water may need to be optimized. |
| Incorrect Matrix-to-Analyte Ratio | The optimal molar ratio of matrix to analyte is crucial and typically ranges from 1,000:1 to 100,000:1. If the analyte concentration is too high, it can lead to ion suppression. Try serially diluting your analyte. |
| Poor Co-crystallization | The quality of the crystal formation on the MALDI plate directly impacts signal intensity. Experiment with different spotting techniques such as the dried-droplet method or the sandwich method. |
| Laser Fluence Too Low/High | Optimize the laser power. Start with a low laser energy and gradually increase it until a good signal-to-noise ratio is achieved without causing excessive fragmentation. |
Issue 2: Poor Mass Accuracy or Mass Shifts
| Possible Cause | Solution |
| Inaccurate Instrument Calibration | Calibrate the mass spectrometer using a well-characterized standard that is close to the m/z range of your analyte. For high mass accuracy, an internal calibrant (a known compound mixed with the sample) is recommended. With delayed extraction, mass measurement accuracy with errors less than 5 ppm is achievable[4]. |
| Inconsistent Ion Formation | Inhomogeneous crystals can lead to variations in ion formation and flight times. Try to achieve a more uniform crystal layer by optimizing the solvent system and spotting technique. |
| Unresolved Adducts | Sodium and potassium adducts can broaden peaks and shift the apparent mass. The addition of an additive like spermine or diammonium citrate can sometimes reduce alkali ion adducts[3]. |
| Space Charge Effects | Too many ions in the source at once can lead to ion-ion repulsion and affect mass accuracy. If the signal is excessively high, consider diluting the sample. |
Issue 3: Excessive Fragmentation
| Possible Cause | Solution |
| Laser Fluence Too High | Reduce the laser power to the minimum required for good signal intensity. 5-MSA is a relatively "soft" matrix, but excessive laser energy will still cause fragmentation. |
| Acidic Conditions | For analytes that are particularly labile, the acidity of the matrix solution (often containing TFA) can promote fragmentation. Consider reducing the concentration of TFA or using a different additive. |
| Analyte Instability | Some molecules are inherently unstable. 5-MSA is a good choice for minimizing fragmentation, but for extremely labile compounds, further optimization of the matrix preparation (e.g., use of additives) may be necessary. |
Quantitative Data Summary
The following table summarizes illustrative data on the potential improvement in mass accuracy when using an optimized 5-MSA matrix protocol compared to standard matrices for different classes of molecules. Please note that these values are representative and actual performance may vary depending on the analyte, instrument, and experimental conditions.
| Analyte Class | Common Matrix | Typical Mass Accuracy (ppm error) | 5-MSA Matrix | Potential Mass Accuracy (ppm error) |
| Peptides (< 3 kDa) | α-Cyano-4-hydroxycinnamic acid (CHCA) | 15-30 | 5-MSA | < 10 |
| Small Molecules (< 900 Da) | 2,5-Dihydroxybenzoic acid (DHB) | 20-50 | 5-MSA | < 15 |
| Oligonucleotides | 3-Hydroxypicolinic acid (3-HPA) | 50-100 | 5-MSA with Spermine | < 30 |
| Gangliosides | 2,5-Dihydroxybenzoic acid (DHB) | > 100 (with fragmentation) | 5-MSA | < 50 (with reduced fragmentation) |
Experimental Protocols
Protocol 1: Standard 5-MSA Matrix Preparation
-
Materials:
-
This compound (5-MSA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Prepare a solvent mixture of 50:50 (v/v) ACN/water with 0.1% TFA.
-
Create a saturated solution of 5-MSA by adding an excess of the matrix to the solvent mixture.
-
Vortex the solution vigorously for 1-2 minutes.
-
Centrifuge the solution to pellet the undissolved matrix.
-
Use the supernatant as your working matrix solution. This solution should be prepared fresh daily for best results.
-
Protocol 2: 5-MSA with Spermine Additive for Oligonucleotides
-
Materials:
-
This compound (5-MSA)
-
Spermine
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
-
Procedure:
-
Prepare a 0.25 M solution of 5-MSA in a 50:50 (v/v) ACN/water mixture.
-
Prepare a 0.1 M solution of spermine in water.
-
For the final matrix solution, mix the 5-MSA solution and the spermine solution in a 9:1 (v/v) ratio.
-
Vortex the final matrix solution before use.
-
Sample Deposition: Dried-Droplet Method
-
Mix your analyte solution with the prepared 5-MSA matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
The dried spot should have a uniform crystalline appearance.
Visualizations
Caption: Experimental workflow for MALDI-MS analysis using a 5-MSA matrix.
Caption: A logical troubleshooting workflow for common issues with 5-MSA.
References
- 1. This compound matrix for ganglioside analysis with matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accurate mass measurements using MALDI-TOF with delayed extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxysalicylic Acid in MALDI Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for desalting samples for use with 5-Methoxysalicylic acid (5-MSA) in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is desalting necessary when using this compound as a MALDI matrix?
High concentrations of salts in a sample can significantly interfere with the MALDI-MS analysis. Salts can suppress the analyte signal, lead to the formation of salt adducts (e.g., sodium and potassium adducts) which complicates spectral interpretation, and result in poor co-crystallization with the 5-MSA matrix, leading to low sensitivity and broad peaks.
Q2: What types of analytes are typically analyzed with this compound?
This compound is a particularly useful matrix for the analysis of oligonucleotides. The addition of a co-matrix, such as spermine, can sometimes reduce the need for extensive desalting with these sample types.
Q3: What are the most common sources of salt contamination in samples?
Salt contamination can originate from various sources, including buffers used during sample preparation and purification (e.g., phosphate-buffered saline), and residual salts from enzymatic reactions or previous purification steps.
Q4: What are the general salt concentration limits for successful MALDI-MS analysis?
While MALDI-MS is more salt-tolerant than electrospray ionization (ESI)-MS, high salt concentrations are still problematic. Generally, salt concentrations should be kept below 10 mM for optimal results. However, some specialized techniques and matrix additives may allow for analysis of samples with higher salt content, in some cases up to 250 mM with certain additives.[1]
Q5: Can I simply dilute my sample to reduce the salt concentration?
While dilution can reduce the salt concentration, it also dilutes your analyte of interest, which may lead to a decrease in signal intensity, especially for low-abundance samples. Therefore, a dedicated desalting step is often preferable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No analyte signal or very low intensity | High salt concentration suppressing ionization. | Desalt the sample using an appropriate method such as ZipTip® purification, drop dialysis, or cation-exchange resin.[2][3][4] |
| Analyte concentration is too low. | Concentrate the sample after desalting. ZipTip® protocols often include a concentration step.[3] | |
| Broad peaks and poor resolution | Poor co-crystallization of the analyte and 5-MSA matrix due to salts. | Implement a desalting step prior to mixing the sample with the matrix. Ensure the sample is adequately desalted by testing different washing steps. |
| Multiple peaks for a single analyte (adducts) | Presence of alkali metal salts (e.g., Na+, K+) forming adducts with the analyte. | Use a desalting method that efficiently removes these cations, such as cation-exchange resins or thorough washing during ZipTip® purification.[2] The addition of an ammonium salt, like diammonium hydrogen citrate, to the matrix can sometimes help reduce alkali adducts.[5][6] |
| Inconsistent results between spots | Inhomogeneous distribution of analyte and salts within the dried matrix spot. | Ensure the sample is desalted before spotting. Proper mixing of the desalted sample with the 5-MSA matrix solution is crucial for homogeneous crystallization. |
Comparison of Desalting Strategies
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| ZipTip® (Reversed-Phase) | Analyte binds to a C18 or similar resin in a pipette tip, salts are washed away, and the purified analyte is eluted.[3][7] | Fast, efficient desalting and concentration, suitable for automation, high recovery.[3][8] | May lose very hydrophilic molecules, requires specific pipette tips. | Peptides, proteins, and oligonucleotides.[3][8] |
| Drop Dialysis | The sample droplet is placed on a dialysis membrane floating on a buffer (usually water), allowing salts to diffuse out.[4][9] | Simple, gentle, effective for removing a wide range of small molecule contaminants. | Can be slow (1-4 hours), risk of sample loss if not handled carefully.[4] | DNA, RNA, proteins, and other macromolecules.[4] |
| Cation-Exchange Resin | Resin beads with bound cations (e.g., NH4+) are mixed with the sample. Salt cations (e.g., Na+, K+) are exchanged for the bound cations, which are less disruptive to MALDI analysis.[2] | Effectively removes problematic cations, can be used on both sample and matrix solutions.[2] | May not remove neutral salts, requires separation of beads from the sample. | Oligonucleotides and other negatively charged molecules.[2] |
| Dissolve-Spin | The oligonucleotide sample is dissolved in an organic solvent in the presence of a proton source. Insoluble inorganic salts are then removed by centrifugation.[10][11] | Simple, fast, does not require expensive materials, can tolerate large amounts of salt.[10][11] | Primarily developed for oligonucleotides, may not be suitable for all analyte types. | DNA and RNA oligonucleotides.[10][11] |
Detailed Experimental Protocol: Desalting Oligonucleotides using ZipTip® C18
This protocol is adapted for desalting oligonucleotide samples prior to analysis with a this compound matrix.[3]
Materials:
-
ZipTip® C18 pipette tips
-
P10 pipette
-
Wetting Solution: 50% acetonitrile in deionized water
-
Equilibration Solution: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Wash Solution: Deionized water
-
Elution Solution: 50% acetonitrile in deionized water
-
This compound matrix solution (e.g., 10 mg/mL in 50% acetonitrile/0.1% TFA)
Procedure:
-
Wet the Tip: Aspirate and dispense 10 µL of the Wetting Solution twice to waste. This activates the C18 resin.
-
Equilibrate the Tip: Aspirate and dispense 10 µL of the Equilibration Solution three times to waste. This prepares the resin for sample binding.
-
Bind the Sample: Slowly aspirate and dispense your oligonucleotide sample (up to 10 µL) through the tip for 5-10 cycles. The slow aspiration/dispensing maximizes the interaction time between the sample and the resin.
-
Wash Away Salts: Aspirate and dispense 10 µL of the Wash Solution three times to waste. This step removes salts and other hydrophilic contaminants while the oligonucleotide remains bound to the resin.
-
Elute the Desalted Sample:
-
Pipette 1-4 µL of the Elution Solution into a clean microcentrifuge tube.
-
Aspirate and dispense this elution solution through the tip at least three times to release the desalted oligonucleotide into the clean tube.
-
Alternatively, for direct spotting, the sample can be eluted directly into a small volume of the this compound matrix solution.
-
-
Spotting: Mix the eluted, desalted sample with your 5-MSA matrix solution and spot onto the MALDI target plate for analysis.
Visualizations
References
- 1. Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. neb.com [neb.com]
- 5. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. shimadzu.com [shimadzu.com]
- 7. mmsf.ucsd.edu [mmsf.ucsd.edu]
- 8. Serum peptide profiling using MALDI mass spectrometry: avoiding the pitfalls of coated magnetic beads using well-established ZipTip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Dissolve-spin: Desalting oligonucleotides for MALDI MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming inconsistent results with 5-Methoxysalicylic acid matrix spots
Welcome to the technical support center for 5-Methoxysalicylic acid (5-MSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for overcoming inconsistent results when using 5-MSA as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MSA) and what are its primary applications in MALDI-MS?
A1: this compound (5-MSA) is an organic matrix used in MALDI-MS. It is a derivative of salicylic acid. While less common than matrices like CHCA, DHB, or Sinapinic Acid, it is often used as a component of the "super DHB" matrix, which is a mixture of 2,5-dihydroxybenzoic acid (DHB) and 5-MSA.[1] This mixture is reported to be effective for the analysis of peptides and proteins.[1]
Q2: What are the advantages of using 5-MSA or "super DHB" matrix?
A2: The combination of DHB and 5-MSA in the "super DHB" matrix can offer improved performance for the analysis of peptides and proteins. Proponents suggest it can lead to higher sensitivity and a better signal-to-noise ratio compared to using standard matrix preparations.
Q3: I am seeing inconsistent signal intensity with my 5-MSA matrix spots. What are the possible causes?
A3: Inconsistent signal intensity in MALDI-MS can stem from several factors. One of the most common issues is non-homogeneous co-crystallization of the analyte and the matrix. This can result in "hot spots" where the signal is strong and other areas with little to no signal. Other potential causes include improper sample concentration, contaminants in the sample or matrix, and incorrect laser power settings.
Q4: Can I use additives with the 5-MSA matrix to improve my results?
A4: Yes, the use of additives can sometimes improve MALDI-MS results. For example, the addition of sugars to the matrix has been shown to have a "cooling" effect, which can reduce the fragmentation of analyte ions.[2] However, the effectiveness of a particular additive will depend on the specific analyte and experimental conditions. It is advisable to test different additives and their concentrations to find the optimal conditions for your experiment.
Q5: How critical is the purity of 5-MSA for obtaining reproducible results?
A5: The purity of the MALDI matrix is crucial for obtaining high-quality, reproducible spectra. Impurities can interfere with the crystallization process, leading to poor spot quality and inconsistent results. It is recommended to use high-purity, recrystallized 5-MSA for the best performance.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter when using 5-MSA matrix spots.
Issue 1: Poor or No Signal
| Possible Cause | Suggested Solution |
| Improper Matrix/Analyte Concentration | Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal. Conversely, if it's too concentrated, it could cause ion suppression.[3] Prepare a dilution series of your analyte to determine the optimal concentration. |
| Poor Co-crystallization | The choice of solvent is critical for achieving good co-crystallization.[4] Ideal solvents are volatile and can dissolve both the matrix and the analyte.[4] Experiment with different solvent systems to improve the homogeneity of your matrix spots. |
| Sample Contamination | Salts, detergents, and other buffers in your sample can suppress the signal.[4] Ensure your sample is properly desalted and purified before mixing with the matrix. |
| Incorrect Laser Power | The laser power can significantly impact signal intensity. If the power is too low, you may not get sufficient ionization. If it's too high, you can cause excessive fragmentation and reduce the signal of the molecular ion. Optimize the laser power for your specific analyte and matrix preparation. |
Issue 2: Inconsistent Peak Intensities (Poor Reproducibility)
| Possible Cause | Suggested Solution |
| Non-homogeneous Matrix Spots | Inconsistent crystal formation across the spot is a common cause of poor reproducibility. Try different spotting techniques, such as the dried-droplet method, or vary the drying speed to promote more uniform crystallization. |
| "Hot Spots" | The laser may be hitting areas of the spot with varying concentrations of analyte. To mitigate this, you can either search for more homogeneous areas of the spot or acquire spectra from multiple positions within the spot and average them. |
| Instrument Instability | Ensure your mass spectrometer is properly tuned and calibrated.[3] Regular maintenance is key to consistent performance. |
Issue 3: Peak Broadening or Splitting
| Possible Cause | Suggested Solution |
| Contaminants | Contaminants in the sample or on the MALDI target plate can lead to peak broadening or splitting.[3] Ensure thorough cleaning of the target plate and proper sample preparation. |
| High Salt Concentration | The presence of salts can lead to the formation of adducts, which can cause peak splitting and broadening. Use appropriate desalting techniques to purify your sample. |
| Inappropriate Matrix Preparation | The way the matrix solution is prepared can influence the crystal structure and, consequently, the spectral quality. Ensure the matrix is fully dissolved and consider using fresh preparations for each experiment. |
Experimental Protocols
Protocol 1: Preparation of "Super DHB" Matrix Solution
This protocol is for the preparation of a "super DHB" matrix, which contains 5-MSA, for the analysis of peptides and proteins.[1]
Materials:
-
2,5-dihydroxybenzoic acid (DHB)
-
This compound (5-MSA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a solvent mixture of 20% acetonitrile in water with 0.1% trifluoroacetic acid.[1]
-
Dissolve a pre-weighed mixture of DHB and 5-MSA (typically in a 9:1 ratio of DHB to 5-MSA, though this can be optimized) in the solvent mixture to a final total matrix concentration of 5-10 mg/mL.
-
Vortex the solution until the matrix is completely dissolved.
-
The matrix solution is now ready for use. It is recommended to prepare fresh matrix solutions daily for best results.
Protocol 2: Dried-Droplet Sample Deposition
This is a common and straightforward method for preparing MALDI spots.
Procedure:
-
Mix your analyte solution with the prepared matrix solution. The optimal matrix-to-analyte ratio can vary, but a 1:1 (v/v) ratio is a good starting point.
-
Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
Once the solvent has completely evaporated, the spot is ready for analysis.
Visualizations
References
Validation & Comparative
5-Methoxysalicylic Acid vs. DHB: A Comparative Guide for Glycan Analysis
In the realm of glycomics, the robust and rapid analysis of glycans is paramount for researchers, scientists, and drug development professionals. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) stands out as a primary technique for this purpose.[1][2] The choice of matrix is a critical factor that significantly influences the quality of the resulting data. This guide provides an objective comparison of two commonly used matrices, 5-Methoxysalicylic acid (5-MSA) and 2,5-dihydroxybenzoic acid (DHB), for the analysis of glycans, supported by experimental data and detailed protocols.
Performance Comparison: 5-MSA and DHB
Both 5-MSA and DHB are effective matrices for the MALDI-TOF MS analysis of neutral glycans.[1] However, their performance can differ, particularly when analyzing acidic or sialylated glycans.
Key Performance Indicators:
| Performance Metric | This compound (5-MSA) | 2,5-dihydroxybenzoic acid (DHB) | Key Considerations |
| Signal Intensity | Often provides enhanced signal intensity, especially when used as a co-matrix with DHB ("Super DHB").[1] | A widely used and reliable matrix, though signal intensity for acidic glycans can be lower.[1] | For low-abundance glycans, the enhanced signal from a 5-MSA containing matrix can be advantageous. |
| Spectral Quality | Can lead to "softer" desorption, reducing metastable ion formation and resulting in cleaner spectra.[1] | Generally produces good quality spectra for neutral glycans, but can cause fragmentation of acidic glycans.[1] | Minimizing in-source decay is crucial for accurate glycan profiling. |
| Sialylated Glycans | The "Super DHB" mixture (DHB with 5-MSA) can improve the analysis of sialylated glycans compared to DHB alone.[1] | Not ideal for acidic glycans, as it can lead to poor detection and fragmentation with loss of sialic acid groups.[1] | For studies focusing on sialylation, alternative matrices or derivatization methods may be necessary. |
| Homogeneity | As part of the "Super DHB" mixture, it contributes to more homogeneous crystal formation. | Can sometimes form heterogeneous crystals, leading to variability in signal intensity across the sample spot. | Additives like aniline can improve the homogeneity of DHB.[3][4] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results in glycan analysis. Below are standardized protocols for sample preparation using both 5-MSA (as part of a "Super DHB" mixture) and DHB.
Glycan Release and Purification
Prior to MALDI-TOF MS analysis, N-glycans are typically released from the glycoprotein and purified.
-
Denaturation: Dissolve the glycoprotein sample in a denaturing buffer.
-
Enzymatic Release: Add PNGase F to release the N-glycans and incubate.[5][6]
-
Purification: Separate the released glycans from the protein and other contaminants using a solid-phase extraction (SPE) cartridge, such as a C18 Sep-Pak.[6]
Matrix Preparation and Sample Spotting (Dried-Droplet Method)
This is a common method for preparing samples for MALDI-TOF MS analysis.[1]
For DHB Matrix:
-
Prepare a solution of DHB at a concentration of 10 mg/mL in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
Mix 1 µL of the purified glycan sample with 1 µL of the DHB matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature.[1]
For "Super DHB" (DHB with 5-MSA) Matrix:
-
Prepare a "Super DHB" matrix solution consisting of a 9:1 (w/w) ratio of 2,5-dihydroxybenzoic acid (DHB) and 2-hydroxy-5-methoxybenzoic acid (a derivative of 5-MSA).[1] Dissolve the mixture to a final concentration of 10 mg/mL in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
Mix 1 µL of the purified glycan sample with 1 µL of the "Super DHB" matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Visualizing the Workflow
To better understand the experimental process and the decision-making involved in matrix selection, the following diagrams are provided.
Conclusion
Both this compound (in the form of "Super DHB") and DHB are valuable matrices for the MALDI-TOF MS analysis of glycans. While DHB is a reliable choice for neutral glycans, the addition of 5-MSA to create "Super DHB" can offer significant advantages in terms of signal intensity and reduced fragmentation, making it a superior choice for a broader range of glycans, including some acidic species.[1] For highly acidic or sialylated glycans, researchers should also consider alternative matrices such as 6-aza-2-thiothymine or 2,4,6-trihydroxyacetophenone (THAP) to achieve optimal results.[1] The choice of matrix should ultimately be guided by the specific glycans of interest and the analytical goals of the experiment.
References
- 1. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]
- 6. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Validating MALDI-MS Results with 5-Methoxysalicylic Acid
For researchers, scientists, and drug development professionals seeking to leverage the analytical power of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a critical determinant of experimental success. This guide provides a comprehensive comparison of 5-Methoxysalicylic acid (5-MSA) with other common matrices, supported by experimental data and detailed protocols to aid in the validation of your MALDI-MS results.
Introduction to MALDI-MS and the Role of the Matrix
MALDI-MS is a soft ionization technique that allows for the analysis of a wide variety of analytes, from small molecules to large proteins and nucleic acids. The matrix plays a pivotal role in this process by co-crystallizing with the analyte and absorbing the laser energy, facilitating the desorption and ionization of the analyte molecules while minimizing fragmentation. The selection of an appropriate matrix is crucial for achieving optimal signal intensity, resolution, and mass accuracy.
This compound (5-MSA): A Versatile Matrix
This compound has emerged as a valuable matrix for a range of MALDI-MS applications, demonstrating distinct advantages for specific analyte classes.
Key Advantages of 5-MSA:
-
Oligonucleotides: 5-MSA, particularly when combined with spermine as an additive, yields high-resolution mass spectra with reduced fragmentation and less intense alkali ion adduct peaks compared to matrices like 3-hydroxypicolinic acid (HPA) and 6-aza-2-thiothymine (ATT).[1] This makes it an excellent choice for applications requiring precise mass determination of nucleic acids.
-
Gangliosides: In the analysis of gangliosides, 5-MSA has been shown to produce significantly less loss of sialic acid residues compared to the commonly used 2,5-dihydroxybenzoic acid (DHB), enabling more accurate profiling of these important lipids.
-
Amino Acids: Studies have demonstrated the utility of 5-MSA for the quantitative analysis of amino acids, highlighting its good ionization ability and stability under vacuum conditions.[2]
Performance Comparison of 5-MSA with Alternative Matrices
While 5-MSA shows clear benefits for specific applications, a direct, comprehensive comparison with other widely used matrices across all analyte classes is not extensively documented in the literature. The following tables summarize the known performance characteristics of 5-MSA and provide a comparative overview with common alternative matrices based on available data.
Table 1: Qualitative Performance Comparison of MALDI Matrices
| Matrix | Primary Applications | Advantages | Disadvantages |
| This compound (5-MSA) | Oligonucleotides, Gangliosides, Amino Acids | Reduced fragmentation for labile molecules, good for quantitative analysis of small molecules. | Limited comparative data for peptides and proteins. |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, Small Proteins (<30 kDa) | High ionization efficiency, good sensitivity for low-abundance peptides.[3] | Can lead to fragmentation of larger proteins, potential for matrix cluster interference.[4] |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Proteins, Glycoproteins, Glycans | "Softer" ionization leading to less fragmentation of large molecules, more tolerant to contaminants. | Can form large crystals affecting resolution, may have lower sensitivity than CHCA for low-concentration peptides.[5] |
| Sinapinic acid (SA) | Proteins (>10 kDa) | Good for high molecular weight proteins, less fragmentation than CHCA. | Not ideal for low molecular weight peptides. |
Table 2: Quantitative Performance Metrics (Illustrative)
| Analyte Class | Matrix | Signal-to-Noise (S/N) Ratio | Resolution | Key Findings |
| Oligonucleotides | 5-MSA | High | Improved | Less fragmentation and fewer adducts compared to HPA and ATT.[1] |
| Amino Acids | 5-MSA | Good | Not specified | Suitable for quantitative analysis.[2] |
| Peptides | CHCA | Generally High | Good | Preferred for low-abundance peptides.[3] |
| Peptides | DHB | Variable | Can be lower due to crystal size | Better for higher concentration peptides and reveals more signals in the lower m/z range.[5] |
Experimental Protocols for Validation of MALDI-MS Results
A robust validation protocol is essential to ensure the reliability and reproducibility of MALDI-MS data. The following protocols provide a general framework that can be adapted to specific research needs.
General Validation Workflow
The validation of a MALDI-MS method typically involves assessing several key performance characteristics.
Caption: A general workflow for the validation of a MALDI-MS method.
Protocol 1: Preparation of this compound Matrix Solution
Objective: To prepare a standard 5-MSA matrix solution for MALDI-MS analysis.
Materials:
-
This compound (5-MSA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), 0.1% aqueous solution
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a saturated solution of 5-MSA in a suitable solvent. A common solvent system is a mixture of acetonitrile and 0.1% TFA. A typical starting point is a 10 mg/mL solution.
-
Add the desired amount of 5-MSA to a microcentrifuge tube.
-
Add the appropriate volume of the ACN/0.1% TFA solvent mixture.
-
Vortex the tube thoroughly to dissolve the 5-MSA. If preparing a saturated solution, ensure some undissolved solid remains.
-
Centrifuge the solution briefly to pellet any undissolved material.
-
Use the supernatant for sample preparation.
Protocol 2: Sample Preparation using the Dried-Droplet Method
Objective: To prepare a sample spot on the MALDI target plate using the dried-droplet method with 5-MSA.
Materials:
-
Analyte solution
-
Prepared 5-MSA matrix solution
-
Pipettes and tips
-
MALDI target plate
Procedure:
-
In a microcentrifuge tube, mix the analyte solution and the 5-MSA matrix solution. The optimal matrix-to-analyte ratio can vary and should be optimized empirically, but a common starting point is a 1:1 (v/v) ratio.
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.
-
Once the spot is completely dry, it is ready for analysis.
Protocol 3: Quantitative Analysis Validation
Objective: To validate the quantitative performance of a MALDI-MS assay using 5-MSA.
Key Validation Parameters:
-
Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations. The response (e.g., peak intensity or area) is plotted against the concentration, and the linearity is assessed by the coefficient of determination (R²).
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, typically defined as a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, often defined as a signal-to-noise ratio of 10:1.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing blank samples and samples spiked with potentially interfering substances.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte. This can be evaluated by comparing the response of the analyte in the presence and absence of the matrix components.
-
Stability: The stability of the analyte in the sample and in the prepared matrix solution under different storage conditions.
Caption: Key parameters for quantitative MALDI-MS method validation.
Conclusion
This compound is a valuable addition to the MALDI-MS toolbox, offering significant advantages for the analysis of specific classes of biomolecules such as oligonucleotides and gangliosides. While more extensive comparative data against other common matrices for a broader range of analytes is needed, the available evidence suggests its potential for high-quality, reliable results. By following robust validation protocols, researchers can confidently employ 5-MSA to generate accurate and reproducible data, advancing their scientific discoveries and drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of MALDI and ESI-MS for 5-Methoxysalicylic Acid
In the landscape of analytical chemistry and drug development, mass spectrometry (MS) stands as a cornerstone for molecular identification and quantification. Among the diverse ionization techniques available, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are two of the most prominent. This guide provides a detailed cross-validation of MALDI and ESI-MS for the analysis of 5-Methoxysalicylic acid, a compound with significance both as an analyte and as a matrix in MALDI applications.[1][2][3] This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their analytical needs.
Principles of Ionization: MALDI vs. ESI
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that involves embedding the analyte in a crystalline matrix. A pulsed laser irradiates the crystal, causing the matrix to absorb energy and desorb, carrying the analyte with it into the gas phase as predominantly singly charged ions.[4] This method is particularly well-suited for large, non-volatile biomolecules like proteins and polymers.[4][5]
Electrospray Ionization (ESI) , another soft ionization technique, generates ions from a liquid solution. A high voltage is applied to the liquid as it is nebulized, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, which can be multiply charged.[4] ESI is highly compatible with liquid chromatography (LC) and is generally preferred for the analysis of small, polar molecules.[4][6]
Comparative Data for this compound
The following table summarizes the mass spectrometric data obtained for this compound using both MALDI and ESI techniques. The data is compiled from publicly available spectral databases.
| Parameter | MALDI-TOF | LC-ESI-QTOF |
| Accession ID | MSBNK-Osaka_MCHRI-MCH00008[7] | MSBNK-BS-BS003117[8] |
| Instrument Type | Time-of-Flight (TOF) | Quadrupole Time-of-Flight (QTOF) |
| Ionization Mode | Negative | Negative |
| Precursor Ion (m/z) | Not Applicable (MS scan) | 167.2 ([M-H]-) |
| Key Observed Ions (m/z) | 167.0364 ([M-H]-) | 152.0120, 108.0220, 109.0260 (Fragment Ions) |
| Matrix/Solvent | DHB/5-methoxysalicylic acid in acetonitrile[7] | Water/Acetonitrile Gradient |
| Primary Ion Type | Singly charged | Singly charged precursor, multiple fragment ions |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of mass spectrometry experiments. Below are representative protocols for the analysis of this compound by MALDI-MS and ESI-MS.
MALDI-MS Protocol
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Matrix Preparation : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in the same solvent mixture. Notably, this compound itself can act as a matrix, often mixed with other matrices.[7]
-
Spotting : Mix the analyte and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.
-
Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in the desired ion mode (positive or negative). The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.
ESI-MS Protocol
-
Sample Preparation : Prepare a 10 µg/mL solution of this compound in a solvent compatible with liquid chromatography, such as a mixture of water and methanol with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Chromatography (if coupled with LC) : Inject the sample into an LC system equipped with a suitable column (e.g., C18) for separation. A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Data Acquisition : Introduce the sample into the ESI source of the mass spectrometer. For direct infusion, a syringe pump can be used. For LC-MS, the eluent from the column is directly introduced. Set the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to optimal values for the analyte. Acquire data in either full scan mode or, for targeted analysis, in MS/MS mode to generate fragment ions.
Experimental Workflow
The following diagram illustrates the general workflows for MALDI-MS and ESI-MS analysis of this compound.
Discussion and Conclusion
The cross-validation of MALDI and ESI-MS for the analysis of this compound reveals distinct advantages and limitations for each technique.
ESI-MS proves to be a robust and sensitive method for the analysis of small molecules like this compound, especially when coupled with liquid chromatography.[9] The generation of fragment ions in MS/MS mode provides valuable structural information. The primary challenge with ESI can be ion suppression, where the presence of other components in the sample can reduce the ionization efficiency of the analyte of interest.
MALDI-MS , while generally favored for larger molecules, can also be utilized for small molecule analysis. However, a significant challenge lies in the potential for matrix-related peaks to interfere with the detection of low-mass analytes.[6] The choice of matrix is critical and can significantly impact the quality of the results. Interestingly, this compound itself has been successfully used as a MALDI matrix for the analysis of other molecules, such as oligonucleotides and gangliosides, highlighting its unique chemical properties.[1][2][10][11]
References
- 1. This compound matrix for ganglioside analysis with matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and spermine: a new matrix for the matrix-assisted laser desorption/ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the difference between MALDI-MS and ESI-MS? | Filo [askfilo.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. massbank.eu [massbank.eu]
- 8. massbank.eu [massbank.eu]
- 9. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MALDI Matrices for Quantitative Analysis: Featuring 5-Methoxysalicylic Acid
For researchers, scientists, and drug development professionals navigating the crucial step of selecting the optimal matrix for quantitative Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, this guide provides an objective comparison of 5-Methoxysalicylic acid (5-MSA) against three other commonly used matrices: α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA).
The choice of matrix is a critical parameter in MALDI-MS, directly impacting the ionization efficiency, signal-to-noise ratio, and overall quality of quantitative data.[1][2] While CHCA, DHB, and SA are well-established matrices for various applications, 5-MSA has emerged as a valuable alternative, particularly for its ability to reduce analyte fragmentation and improve spectral quality for specific analyte classes.[3][4] This guide presents a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in your experimental design.
Quantitative Performance at a Glance
The following table summarizes the quantitative performance of 5-MSA and its alternatives based on data from various studies. It is important to note that performance metrics such as Limit of Detection (LOD) and Limit of Quantitation (LOQ) are highly dependent on the analyte, sample complexity, and instrument used. Therefore, these values should be considered as a comparative guide.
| Matrix | Analyte Class | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Advantages | Common Applications |
| This compound (5-MSA) | Peptides (in combination with DHB and fucose) | ~30 fmol[5] | Not explicitly stated | 2-3 decades[5] | Good ionization ability and stability under vacuum for amino acids.[6] Reduces fragmentation of oligonucleotides and sialic acid loss in gangliosides.[3] | Amino acids, Oligonucleotides, Gangliosides, Peptides. |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides | 1-10 fmol[7] | Not explicitly stated | Not explicitly stated | High ionization efficiency, good for low-abundance peptides.[8] | Peptides, Proteins (<30 kDa). |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides | Not explicitly stated | Not explicitly stated | Not explicitly stated | Produces less background noise in the low mass range, suitable for post-translational modification studies.[8] | Peptides, Proteins, Glycoproteins, Small molecules. |
| Sinapinic acid (SA) | Proteins | Not explicitly stated | Not explicitly stated | Not explicitly stated | Ideal for high molecular weight proteins. | Proteins (>10 kDa). |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable quantitative results. Below are representative protocols for the preparation of each matrix.
Protocol 1: this compound (5-MSA) for Amino Acid Analysis
This protocol is adapted from a study on the quantitative analysis of amino acids.[6]
Materials:
-
This compound (5-MSA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Amino acid standards and samples
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of 5-MSA in acetonitrile.
-
Sample Preparation: Dissolve amino acid standards and samples in ultrapure water to the desired concentrations (e.g., in the range of 0.1 to 20 mmol/dm³).
-
Spotting:
-
Mix the sample solution and the matrix solution in a 1:2 volume ratio (e.g., 0.5 µL sample + 1.0 µL matrix).
-
Spot 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Data Acquisition:
-
Analyze the samples in positive linear mode.
-
Use a laser power setting that provides optimal signal intensity without causing excessive fragmentation.
-
Acquire and average a sufficient number of laser shots (e.g., 100 shots) per spot to ensure good signal statistics.
-
Protocol 2: α-Cyano-4-hydroxycinnamic acid (CHCA) for Peptide Analysis
This is a general protocol for peptide analysis using CHCA.[9]
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Peptide standards and samples
Procedure:
-
Matrix Solution Preparation: Prepare a solution of 10 mg/mL CHCA in 70/30 (v/v) acetonitrile/water with 0.1% TFA.
-
Sample Preparation: Dissolve peptide standards and samples in 0.1% TFA in water to the desired concentrations.
-
Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:1 volume ratio (e.g., 0.5 µL sample + 0.5 µL matrix).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature.
-
-
Data Acquisition:
-
Analyze the samples in positive reflectron mode for better mass accuracy.
-
Optimize laser power and the number of laser shots for the best signal-to-noise ratio.
-
Protocol 3: 2,5-Dihydroxybenzoic acid (DHB) for General Use
DHB is a versatile matrix suitable for a wide range of analytes.[9]
Materials:
-
2,5-Dihydroxybenzoic acid (DHB)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte standards and samples
Procedure:
-
Matrix Solution Preparation: Prepare a solution of 40 mg/mL DHB in 70/30 (v/v) acetonitrile/water with 0.1% TFA.
-
Sample Preparation: Dissolve analyte standards and samples in a suitable solvent.
-
Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:1 volume ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature.
-
-
Data Acquisition:
-
Select the appropriate analyzer mode (linear or reflectron) based on the analyte's mass and the required resolution.
-
Adjust laser energy to achieve optimal ionization.
-
Protocol 4: Sinapinic Acid (SA) for High-Mass Protein Analysis
SA is the matrix of choice for proteins with high molecular weights.[9]
Materials:
-
Sinapinic acid (SA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Protein standards and samples
Procedure:
-
Matrix Solution Preparation: Prepare a solution of 10 mg/mL SA in 70/30 (v/v) acetonitrile/water with 0.1% TFA.
-
Sample Preparation: Dissolve protein standards and samples in a suitable buffer.
-
Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:1 volume ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature.
-
-
Data Acquisition:
-
Analyze the samples in positive linear mode.
-
Use higher laser energy compared to peptide analysis to facilitate the desorption and ionization of large molecules.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in a typical quantitative MALDI-MS workflow.
Caption: General workflow for quantitative MALDI-MS analysis.
Caption: A logical guide for selecting a MALDI matrix based on analyte type.
References
- 1. mdpi.com [mdpi.com]
- 2. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct quantitative analysis of peptides using matrix assisted laser desorption ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of large peptides by MALDI using a linear quadrupole ion trap with mass range extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to the Inter-Laboratory Reproducibility of Analytical Methods for 5-Methoxysalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide focuses on the performance of common analytical methods, providing quantitative data on their reproducibility and detailed experimental protocols. This information is intended to assist researchers in selecting the most appropriate method for their specific application and in understanding the potential sources of variability in their results.
Quantitative Performance of Analytical Methods
The reproducibility of an analytical method is a critical performance characteristic. The following table summarizes key performance metrics for commonly used techniques in the analysis of salicylic acid and its derivatives, which are directly applicable to 5-Methoxysalicylic acid. The data is aggregated from studies validating these methods.
| Analytical Method | Inter-Day Reproducibility (%RSD) | Linearity (r²) | Key Advantages | Potential for Inter-Laboratory Variation |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | ≤ 2.0%[4] | 0.9997[4] | Robust, widely available, cost-effective.[5] | High, if mobile phase composition and pH are not strictly controlled.[6] |
| Second-Derivative Spectroscopy | Acceptable (not quantified)[7] | Acceptable (not quantified)[7] | Convenient for routine analysis.[7] | Moderate, dependent on instrument calibration and baseline correction algorithms. |
| Colorimetry | Less reproducible than HPLC and derivative spectroscopy[7] | Acceptable (not quantified)[7] | Simple, low instrumentation cost. | High, susceptible to interference from sample matrix. |
| Fluorescence Spectroscopy | Less reproducible than HPLC and derivative spectroscopy[7] | Acceptable (not quantified)[7] | High sensitivity. | High, sensitive to pH, solvent, and presence of quenching agents. |
%RSD: Percent Relative Standard Deviation r²: Coefficient of determination
Experimental Protocols
Detailed and standardized protocols are essential for minimizing inter-laboratory variability. Below are representative methodologies for the analysis of salicylic acid derivatives.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine analysis of salicylic acid and its derivatives in various matrices.
Sample Preparation (for a new pharmaceutical product):
-
Prepare model solutions corresponding to the sample solution of the dosage form.
-
Spike solutions with this compound at concentrations equivalent to expected impurity levels (e.g., 0.005%, 0.05%, and 0.30%).[4]
-
Prepare three replicates for each concentration level.[4]
Chromatographic Conditions:
-
Column: A common choice is a ZORBAX StableBond SB-Aq column, which is durable under low pH conditions.[6]
-
Mobile Phase: The composition of the mobile phase is critical and can affect the elution order of compounds.[6] A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., with trifluoroacetic acid, phosphoric acid, acetic acid, or formic acid to control pH) and an organic solvent.[6]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a specified wavelength.
-
Temperature: Controlled, for example, at 25°C.[4]
To Evaluate Robustness:
-
Intentionally vary parameters such as the stationary phase temperature (e.g., 25°C and 30°C) and compare the results using variance analysis.[4]
Second-Derivative UV Spectroscopy
This technique can enhance the resolution of overlapping spectral bands, improving specificity.
Methodology:
-
Prepare standard solutions of this compound in a suitable solvent.
-
Record the zero-order absorption spectrum of the sample and standard solutions over a defined wavelength range.
-
Calculate the second-derivative spectrum from the absorbance data.
-
Measure the amplitude of a specific peak in the second-derivative spectrum for quantification.
Signaling Pathways and Experimental Workflows
While the direct mechanism of action for this compound is not extensively detailed, the signaling pathways of related compounds like 5-aminosalicylic acid (5-ASA) can provide a relevant framework for potential research applications. The mechanism of 5-ASA is thought to involve the interplay of eicosanoid production and reactive oxygen species in conjunction with activated neutrophils.[8]
Below are diagrams illustrating a generalized experimental workflow for analytical method validation and a potential signaling pathway for a related salicylic acid derivative.
Caption: A generalized workflow for validating an analytical method.
Caption: A potential signaling pathway for a salicylic acid derivative.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB011959) - FooDB [foodb.ca]
- 4. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Comparison of assay methods by second-derivative spectroscopy, colorimetry and fluorescence spectroscopy of salicylic acid in aspirin preparations with a high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Methoxysalicylic Acid
Essential Safety and Handling Guide for 5-Methoxysalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses.[1][5] | To prevent eye contact which can result in serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[1][6] | To avoid skin contact that can cause irritation. |
| Respiratory Protection | NIOSH-approved dust respirator.[1] | Required when handling the powder to prevent respiratory tract irritation from dust inhalation.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedure
To ensure safe handling and minimize exposure, the following step-by-step operational plan should be followed.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Wear the prescribed PPE as detailed in the table above.
-
Avoid generating dust when handling the solid material.[5]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[5]
-
Containment: Collect waste in a suitable, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
